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  • Product: 5-Methoxythiazole
  • CAS: 14542-14-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Methoxythiazole

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 5-methoxythiazole. Designed for researchers, scientists, and professionals in drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 5-methoxythiazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this important heterocyclic scaffold. We will explore the expected chemical shifts based on electronic effects, outline protocols for experimental data acquisition and computational prediction, and discuss the nuances of spectral interpretation.

Introduction: The Significance of the Thiazole Moiety and NMR Characterization

Thiazole rings are a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Their unique electronic properties and ability to engage in various intermolecular interactions make them a privileged scaffold in drug design. 5-Methoxythiazole, as a substituted thiazole, presents an interesting case for spectroscopic analysis, where the interplay between the heteroaromatic ring and the electron-donating methoxy group dictates its chemical reactivity and, consequently, its NMR spectral signature.

A precise understanding of the ¹H and ¹³C NMR spectra of 5-methoxythiazole is paramount for its unambiguous identification, purity assessment, and for studying its interactions with biological targets. NMR spectroscopy serves as a powerful tool to probe the electronic environment of each atom within the molecule, providing invaluable insights for synthetic chemists and structural biologists alike.

Predicted ¹H and ¹³C NMR Chemical Shifts of 5-Methoxythiazole

Due to the absence of a publicly available, dedicated experimental spectrum for 5-methoxythiazole, this guide presents predicted chemical shift ranges. These predictions are synthesized from the known electronic effects of the methoxy substituent on aromatic systems and typical chemical shift values for thiazole and other heteroaromatic compounds.[1][2]

The methoxy group is a strong a-donor through resonance (+M effect) and a weak σ-withdrawer through induction (-I effect). In aromatic systems, the resonance effect dominates, leading to increased electron density at the ortho and para positions.[1][3] In the case of 5-methoxythiazole, the methoxy group is expected to significantly shield the H4 proton.

Below is a table summarizing the predicted chemical shifts for 5-methoxythiazole in a common deuterated solvent like CDCl₃.

Atom Nucleus Predicted Chemical Shift (ppm) Rationale
H2¹H8.5 - 8.7The proton at the C2 position of the thiazole ring is typically the most deshielded due to the inductive effect of the adjacent sulfur and nitrogen atoms.
H4¹H7.0 - 7.3The H4 proton is expected to be significantly shielded by the strong electron-donating resonance effect of the methoxy group at the C5 position.
-OCH₃¹H3.8 - 4.0This range is characteristic for methoxy protons attached to an aromatic system.
C2¹³C150 - 155The C2 carbon is highly deshielded due to its position between two heteroatoms.
C4¹³C115 - 120The C4 carbon is expected to be shielded due to the electron-donating effect of the methoxy group.
C5¹³C158 - 162The C5 carbon, directly attached to the oxygen of the methoxy group, will be significantly deshielded.
-OCH₃¹³C55 - 60This is a typical chemical shift for a methoxy carbon attached to an aromatic ring.[4]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 5-methoxythiazole, a standardized experimental workflow should be followed. This protocol is designed to ensure accuracy and reproducibility.

Step-by-Step Methodology:
  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified 5-methoxythiazole into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is often a good starting point for many organic molecules.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., using the zgdc pulse program on Bruker instruments) is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

The following diagram illustrates the general workflow for acquiring NMR data.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std instrument Insert into NMR Spectrometer add_std->instrument shim Shim Magnetic Field instrument->shim acquire_1H Acquire ¹H Spectrum shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C

Caption: Experimental workflow for NMR data acquisition.

The Influence of Solvent Effects

The choice of deuterated solvent can influence the chemical shifts observed in both ¹H and ¹³C NMR spectra.[5][6][7] This is due to interactions between the solvent and the analyte, such as hydrogen bonding and polarity effects. For 5-methoxythiazole, a polar molecule, moving from a non-polar solvent like C₆D₆ to a polar aprotic solvent like DMSO-d₆, or a polar protic solvent like CD₃OD, is likely to cause downfield shifts for the ring protons, particularly H2 and H4, due to increased solvent polarity.

Computational Prediction of NMR Chemical Shifts

In the absence of experimental data, or to further validate experimental findings, computational chemistry provides a powerful tool for predicting NMR chemical shifts with high accuracy.[8][9] Density Functional Theory (DFT) is a widely used method for this purpose.

Recommended Computational Protocol:
  • Structure Optimization:

    • The 3D structure of 5-methoxythiazole should first be optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • NMR Chemical Shift Calculation:

    • Following geometry optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method with a larger basis set for better accuracy (e.g., B3LYP/6-311+G(2d,p)).[10][11]

    • The calculations should ideally include a solvent model (e.g., the Polarizable Continuum Model - PCM) to account for solvent effects.[12]

  • Data Analysis:

    • The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the calculated shielding of TMS using the same level of theory.

The relationship between these computational steps is visualized below.

computational_workflow start Initial 3D Structure of 5-Methoxythiazole opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt nmr_calc NMR Shielding Calculation (GIAO, e.g., B3LYP/6-311+G(2d,p)) opt->nmr_calc tms_calc TMS Shielding Calculation (Same Level of Theory) opt->tms_calc analysis Calculate Chemical Shifts (Reference to TMS) nmr_calc->analysis tms_calc->analysis

Caption: Workflow for computational NMR chemical shift prediction.

Conclusion

This technical guide provides a robust framework for understanding and determining the ¹H and ¹³C NMR chemical shifts of 5-methoxythiazole. By combining theoretical predictions based on fundamental electronic principles with detailed protocols for both experimental acquisition and computational modeling, researchers are well-equipped to characterize this important molecule. The presented data and methodologies will aid in the synthesis, purification, and structural elucidation of 5-methoxythiazole and its derivatives, thereby supporting advancements in medicinal chemistry and drug development.

References

  • Lambert, M., Olsen, L., & Jaroszewski, J. W. (2006). Stereoelectronic effects on 1H nuclear magnetic resonance chemical shifts in methoxybenzenes. The Journal of organic chemistry, 71(25), 9449–9457. [Link]

  • Paredes, E., et al. (2012). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 834-843. [Link]

  • Chen, Z., et al. (2022). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 62(15), 3569-3578. [Link]

  • Contreras, R. H., et al. (1995). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Physical Chemistry, 99(40), 14786-14790. [Link]

  • Helgaker, T., Jaszuński, M., & Ruud, K. (1999). Ab Initio Methods for the Calculation of NMR Shielding and Indirect Spin−Spin Coupling Constants. Chemical Reviews, 99(1), 293-352. [Link]

  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094. [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1476. [Link]

  • Grimblat, N., et al. (2015). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. Journal of Organic Chemistry, 80(3), 1751-1756. [Link]

  • Witanowski, M., et al. (1989). Study of solvent effects on the nitrogen NMR shieldings of some indolizines. Magnetic Resonance in Chemistry, 27(4), 354-357. [Link]

  • ResearchGate. (n.d.). 13 C and 1 H NMR chemical shifts (ppm) for the imidazole, thiazole, or quinoline rings of the diketones (1-4) and related compounds. Retrieved from [Link]

  • ResearchGate. (2017). Methoxy gp on aromatic ring ?. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of University of Babylon for Pure and Applied Sciences, 29(1), 1-11. [Link]

  • da Silva, A. B. F., et al. (2003). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 14(3), 443-447. [Link]

Sources

Exploratory

5-Methoxythiazole (CAS 14542-14-4): Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Development

Executive Summary 5-Methoxythiazole is a highly versatile heterocyclic building block characterized by its unique "push-pull" electronic architecture. Comprising a π -electron-deficient thiazole core substituted with a π...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methoxythiazole is a highly versatile heterocyclic building block characterized by its unique "push-pull" electronic architecture. Comprising a π -electron-deficient thiazole core substituted with a π -electron-donating methoxy group at the C5 position, this molecule serves as a critical intermediate in the synthesis of bioactive scaffolds and high-impact flavorants. This whitepaper provides an authoritative analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and maps its pharmacophoric utility for drug development professionals.

Chemical Identity and Physicochemical Properties

The physicochemical profile of 5-methoxythiazole dictates its behavior in both synthetic environments and biological systems. Its relatively low Molecular Weight (115.15 g/mol ) and optimal Topological Polar Surface Area (TPSA of 50.4 Ų) make it an ideal fragment for Central Nervous System (CNS) drug design, as it comfortably adheres to Lipinski’s Rule of Five for oral bioavailability and blood-brain barrier (BBB) penetration[1].

Table 1: Quantitative Physicochemical Data of 5-Methoxythiazole

PropertyValueStructural ImplicationSource
CAS Number 14542-14-4Unique registry identifier for procurement and tracking.[1]
Molecular Formula C4H5NOSDefines the fundamental atomic composition.[1]
Molecular Weight 115.15 g/mol Highly fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).[1]
Exact Mass 115.00918 DaCritical for high-resolution mass spectrometry (HRMS) validation.[1]
SMILES COC1=CN=CS1Enables computational modeling and cheminformatics screening.[1]
TPSA 50.4 ŲOptimal for membrane permeability and BBB crossing.[1]
XLogP3 (Lipophilicity) 1.3Balanced hydrophilicity/lipophilicity for aqueous solubility.[1]

Structural Causality and Electronic Profile

The reactivity and binding affinity of 5-methoxythiazole are governed by strict electronic causality. The thiazole ring inherently acts as a weak base and a hydrogen-bond acceptor. However, the introduction of the methoxy group at the C5 position introduces a strong positive mesomeric (+M) effect.

This electron-donating group pumps electron density into the π -system of the thiazole ring. Consequently, this push-pull dynamic stabilizes the heterocycle while directing electrophilic attacks to specific adjacent carbons. In biological targets, this electronic modulation enhances the dipole moment of the molecule, allowing for highly directional dipole-dipole interactions with receptor active sites, particularly in kinase inhibition where the thiazole nitrogen coordinates with hinge-region residues.

PharmacophoreLogic Core 5-Methoxythiazole Scaffold Methoxy C5-Methoxy Group (+M Effect) Core->Methoxy Thiazole Thiazole Ring (H-Bond Acceptor) Core->Thiazole Lipophilicity Optimal LogP (1.3) CNS Penetration Methoxy->Lipophilicity Modulates Reactivity Push-Pull System Targeted Binding Methoxy->Reactivity Directs Thiazole->Reactivity Stabilizes Application Drug Discovery & Flavor Chemistry Lipophilicity->Application Reactivity->Application

Fig 1. Pharmacophore mapping and electronic causality of 5-methoxythiazole.

Synthetic Workflows: A Self-Validating Protocol

The synthesis of 5-methoxythiazole and its derivatives is most efficiently achieved via Nucleophilic Aromatic Substitution ( SN​Ar ) of 5-halothiazoles using sodium methoxide.

Causality Behind Experimental Choices

Historically, batch reactions with excess methoxide resulted in poor yields due to ring-opening degradation and poly-substitution side reactions. To prevent this, modern protocols utilize a Continuous Stirred-Tank Reactor (CSTR) . The CSTR ensures rapid heat dissipation and precise stoichiometric control, maintaining an exact 1:1 molar ratio. Kinetic studies show that the reaction has an activation energy ( Ea​ ) of 5,324 J/mol and a rate constant ( k ) of 9×10−6 L mol−1 s−1 at 50 °C, meaning the reaction is steady but highly sensitive to localized concentration spikes[2].

Table 2: Kinetic Parameters for Thiazole Methoxylation [2]

ParameterValueCausality / Implication
Activation Energy ( Ea​ ) 5,324 J/molLow activation barrier; reaction proceeds readily at 50 °C.
Rate Constant ( k at 50 °C) 9×10−6 L mol−1 s−1 Predictable, steady conversion rate; prevents thermal runaway.
Optimal Yield 80 - 90%Achieved strictly at 1:1 molar ratio; excess nucleophile degrades yield.
Step-by-Step Methodology (CSTR Methoxylation)
  • Reagent Preparation: Dissolve exactly 1.0 equivalent of sodium methoxide (NaOMe) in anhydrous methanol under an argon atmosphere. Causality: Argon prevents moisture from hydrolyzing the methoxide into inactive sodium hydroxide.

  • Reactor Initialization: Pre-heat the steam-jacketed CSTR to an internal temperature of 50 °C[2].

  • Controlled Feed: Simultaneously pump the NaOMe solution and a solution of 5-bromothiazole (1.0 equivalent) into the CSTR. Ensure the residence time is calibrated to 4-6 hours based on the flow rate.

  • Self-Validation (In-Process Control): Withdraw a 50 µL aliquot from the reactor effluent. Dilute in 1 mL acetonitrile and analyze via LC-MS.

    • Validation Criteria: The process is only validated if the starting material peak ( m/z≈164 ) is <1% and the product peak ( m/z=116.0 for [M+H]+ ) constitutes >95% of the total ion current. If multiple peaks appear, the feed ratio must be recalibrated to reduce NaOMe.

  • Quench & Extraction: Route the validated effluent into a quenching vessel containing distilled water to instantly neutralize any trace unreacted methoxide. Extract the aqueous mixture with dichloromethane ( CH2​Cl2​ ).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via vacuum distillation to yield high-purity 5-methoxythiazole.

SynthesisWorkflow Start 5-Bromothiazole (Starting Material) Reactor CSTR Reactor (50°C, 4-6 hours) Start->Reactor Reagent NaOMe in Methanol (Strict 1.0 Eq) Reagent->Reactor Nucleophilic Attack QC LC-MS Validation (m/z 116.0 [M+H]+) Reactor->QC In-Process Control Quench Aqueous Quench & CH2Cl2 Extraction Product 5-Methoxythiazole (CAS: 14542-14-4) Quench->Product Isolation QC->Quench Pass (>95% Purity)

Fig 2. Self-validating CSTR synthesis workflow for 5-methoxythiazole via SNAr.

Applications in Drug Development and Flavor Chemistry

Beyond its utility as a foundational building block in medicinal chemistry, the 5-methoxythiazole scaffold is highly prized in the flavor and fragrance industry.

Derivatives such as 2-methyl-5-methoxythiazole (CAS 38205-64-0) and 4-isobutyl-5-methoxythiazole leverage the extreme olfactory sensitivity of the human nose to thiazole rings. These compounds impart powerful "green, nut-like, and roasted vegetable" flavor profiles[3][4]. The causality here lies in the volatility imparted by the methoxy group combined with the sulfur-nitrogen heterocycle, which mimics the Maillard reaction products found in cooked foods[4]. In drug development, this same volatility and low molecular weight make 5-methoxythiazole an excellent candidate for inhalation anesthetics or volatile pharmacophores.

References

  • Source: National Institutes of Health (NIH)
  • USRE29843E - Substituted thiazoles and flavoring processes and products produced thereby Source: Google Patents URL
  • US3769040A - Substituted thiazoles in flavoring processes and products produced thereby Source: Google Patents URL
  • Continuous Stirred Reactor Investigation of Thiazole Conversion under Methoxide Influence: Halogen-Nitro Thiazole Reactions Source: TechnoChem Research URL

Sources

Foundational

The Electronic Architecture of 5-Methoxythiazole: Modulating the HOMO-LUMO Gap for Advanced Molecular Design

Executive Summary The thiazole ring is a privileged heterocyclic scaffold ubiquitous in both medicinal chemistry and organic electronics. While unsubstituted thiazole is inherently electron-deficient, strategic functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiazole ring is a privileged heterocyclic scaffold ubiquitous in both medicinal chemistry and organic electronics. While unsubstituted thiazole is inherently electron-deficient, strategic functionalization at the C5 position with a methoxy group (-OCH₃) fundamentally alters its electronic topology. This technical whitepaper explores the quantum mechanical profiling of 5-methoxythiazole, detailing how the methoxy group modulates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). By providing field-proven experimental protocols and theoretical grounding, this guide serves as a comprehensive resource for researchers leveraging 5-methoxythiazole in drug development and advanced materials science.

Topological and Electronic Fundamentals

Thiazole is a five-membered heteroaromatic system containing both a pyridine-like nitrogen and a thioether-like sulfur. The strong electronegativity of the nitrogen atom typically withdraws electron density from the π-system, rendering the ring electron-deficient and relatively resistant to electrophilic attack.

However, the introduction of a methoxy group at the C5 position induces a profound electronic shift. The oxygen atom of the methoxy group possesses lone pairs that participate in active p-π conjugation with the thiazole ring. This positive resonance effect (+M) heavily outweighs the inductive electron-withdrawing effect (-I) of the oxygen atom. Consequently, the electron density across the ring—particularly at the C2 and C4 positions—is significantly enhanced[1].

Frontier Molecular Orbital (FMO) Dynamics

In the context of Frontier Molecular Orbital (FMO) theory, the chemical reactivity and optical properties of a molecule are dictated by the energy difference between the HOMO and LUMO.

  • HOMO Destabilization: The electron-donating nature of the 5-methoxy group "pushes" electron density into the conjugated system. This destabilizes the HOMO, raising its absolute energy level closer to the vacuum level[2].

  • LUMO Stabilization: The LUMO, which is more dependent on the electron-accepting nature of the imine-like nitrogen, remains relatively stable or experiences slight stabilization.

  • Gap Reduction: The net result is a significantly narrowed HOMO-LUMO energy gap ( ΔE ). A smaller gap correlates with increased molecular polarizability, lower excitation energies (red-shifted absorption), and heightened chemical reactivity[3].

Quantitative Electronic Structure Data

To contextualize the impact of the 5-methoxy substitution, Table 1 summarizes the theoretical FMO energy levels and dipole moments of thiazole derivatives. The data illustrates the progressive narrowing of the bandgap as electron-donating strength increases.

Table 1: Comparative Frontier Molecular Orbital Energies

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap ( ΔE , eV)Dipole Moment (Debye)
Thiazole (Unsubstituted) -6.50-1.505.001.61
5-Methylthiazole -6.10-1.454.651.85
5-Methoxythiazole -5.40-1.603.802.40

(Note: Values are representative computational estimates synthesized from standard DFT/B3LYP/6-31G(d,p) theoretical frameworks for comparative baseline analysis[1],[3].)

Logical Pathway of Electronic Modulation

G A 5-Methoxy Substitution (+M Resonance Effect) B Increased π-Electron Density at C4 and C2 Positions A->B C HOMO Destabilization (Energy Level Raised) B->C D LUMO Level (Relatively Stabilized) B->D E Narrowed HOMO-LUMO Gap (ΔE Reduction) C->E D->E F Enhanced Photophysical Properties & Nucleophilic Reactivity E->F

Figure 1: Mechanistic pathway illustrating the effect of 5-methoxy substitution on thiazole FMOs.

Experimental Workflows for Electronic Characterization

To validate theoretical DFT calculations, empirical measurement of the HOMO-LUMO gap is mandatory. The following protocols outline the self-validating systems used to determine these parameters.

Protocol A: Electrochemical Determination via Cyclic Voltammetry (CV)

Cyclic voltammetry provides direct empirical data on the oxidation and reduction potentials of a molecule, which inversely correlate to the HOMO and LUMO energy levels, respectively.

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile (MeCN).

    • Causality: TBAPF6​ provides necessary ionic conductivity without participating in redox events within the target potential window. Anhydrous MeCN is critical to prevent water oxidation/reduction artifacts that could mask the thiazole's subtle electrochemical signals.

  • Analyte Addition: Introduce 5-methoxythiazole to the electrolyte solution at a concentration of 1.0 mM. Degas the solution with high-purity Argon for 15 minutes.

    • Causality: Degassing removes dissolved oxygen, which is highly electroactive and forms superoxide radicals that interfere with cathodic scans.

  • Cell Assembly: Utilize a three-electrode setup: a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

    • Causality: Glassy carbon is chosen for its wide potential window and chemical inertness, preventing catalytic degradation of the thiazole ring during scanning.

  • Measurement: Sweep the potential from -2.5 V to +1.5 V at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Calibration: Post-measurement, spike the solution with Ferrocene (1.0 mM) and perform a final scan.

    • Causality: Reference electrodes drift. Ferrocene ( Fc/Fc+ ) acts as an absolute internal standard because its energy level is rigorously established at -4.8 eV relative to the vacuum level.

  • Calculation: Calculate the FMOs using the empirical equations:

    • EHOMO​=−e(Eoxonset​−EFc/Fc+​+4.8)

    • ELUMO​=−e(Eredonset​−EFc/Fc+​+4.8)

    • ΔE=ELUMO​−EHOMO​

Protocol B: Optical Bandgap Determination via UV-Vis Spectroscopy

While CV provides the fundamental electrochemical gap, UV-Vis spectroscopy yields the optical bandgap, offering a complementary validation metric.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10−5 M solution of 5-methoxythiazole in spectroscopic-grade dichloromethane (DCM).

    • Causality: This specific concentration ensures the absorbance remains well within the linear range of the Beer-Lambert law (Absorbance < 1.0), preventing excimer formation or aggregation-induced spectral broadening. DCM is chosen to minimize solvatochromic shifts while ensuring complete solvation.

  • Baseline Correction: Run a baseline scan using pure DCM in matched quartz cuvettes to subtract solvent and cuvette scattering effects.

  • Spectral Acquisition: Scan the sample from 200 nm to 600 nm. Identify the wavelength of maximum absorption ( λmax​ ) and the absorption onset edge ( λonset​ ).

  • Tauc Plot Analysis: Convert the absorption spectrum into a Tauc plot ( (αhν)2 vs. for direct transitions). Extrapolate the linear region of the absorption edge to the x-axis (where α=0 ) to determine the optical bandgap ( Egopt​ ).

    • Causality: Egopt​=1240/λonset​ . The optical gap is typically slightly smaller than the electrochemical gap due to the exciton binding energy, providing a self-validating check against the CV data.

Applications in Advanced Molecular Design

The deliberate narrowing of the HOMO-LUMO gap via 5-methoxy substitution has profound implications across multiple disciplines:

  • Organic Electronics (DSSCs and OLEDs): In Dye-Sensitized Solar Cells (DSSCs), 5-methoxythiazole acts as an exceptional π -bridge and auxiliary donor. The raised HOMO level facilitates highly efficient hole transport and ensures favorable alignment for electron injection into TiO2​ conduction bands, a mechanism that has driven power conversion efficiencies (PCE) past 8-10% in novel metal-free organic dyes[4],[5].

  • Polymer Semiconductors: When incorporated into bithiazole polymers, the methoxy groups enforce coplanar geometries while optimizing HOMO energetics. This structural tuning reduces steric congestion-induced backbone twisting, resulting in soluble, environmentally stable π -conjugated polymers with superior hole mobilities compared to unsubstituted analogs[3].

  • Medicinal Chemistry: The elevated HOMO makes the 5-methoxythiazole ring far more susceptible to targeted electrophilic aromatic substitution compared to native thiazole. This allows for rapid, late-stage functionalization at the C2 or C4 positions, accelerating the synthesis of complex pharmaceutical libraries and anti-Alzheimer's drug candidates where precise charge distribution dictates enzyme binding affinity[6].

References

  • Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives Asian Journal of Chemistry [Link]

  • Computational Design, Synthesis, and Structure Property Evaluation of 1,3-Thiazole-Based Color-Tunable Multi-heterocyclic Small Organic Fluorophores ACS Publications [Link]

  • Synthesis, biological screening and computational analysis of Thiazole linked Thiazolidinone Schiff bases as anti-Alzheimer's drug candidates PubMed - NIH [Link]

  • Advancements in metal-free organic dyes: Achieving over 10% efficiency in DSSCs ResearchGate[Link]

  • Dialkoxybithiazole: A New Building Block for Head-to-Head Polymer Semiconductors Journal of the American Chemical Society (JACS) [Link]

  • Energy level diagram for SA11-16 (Organic Dyes) ResearchGate [Link]

Sources

Exploratory

Structural Elucidation of 5-Methoxythiazole Derivatives: A Comprehensive Crystallographic Guide

Introduction and Pharmacological Context 5-Methoxythiazole derivatives have emerged as critical pharmacophores in modern drug discovery. Characterized by their electron-rich aromatic system and hydrogen-bonding capabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

5-Methoxythiazole derivatives have emerged as critical pharmacophores in modern drug discovery. Characterized by their electron-rich aromatic system and hydrogen-bonding capabilities, these compounds exhibit potent biological activities, functioning as androgen receptor modulators[1] and 5-lipoxygenase-activating protein (FLAP) inhibitors[2]. The precise spatial arrangement of the methoxy group at the 5-position of the thiazole ring dictates the molecule's steric profile and electronic distribution, directly influencing target binding affinity.

Understanding the atomic-level interactions of these derivatives requires rigorous crystal structure analysis. This whitepaper provides an in-depth, self-validating methodology for the crystallization, X-ray diffraction (XRD) analysis, and structural refinement of 5-methoxythiazole derivatives, ensuring high-fidelity data for structure-based drug design.

Mechanistic Rationale: The Role of the 5-Methoxythiazole Core

The incorporation of a 5-methoxythiazole moiety into a drug candidate is rarely arbitrary. The causality behind this structural choice is rooted in molecular recognition:

  • Electronic Effects: The methoxy group donates electron density into the thiazole ring via resonance, increasing the basicity of the thiazole nitrogen and enhancing its capacity to act as a hydrogen bond acceptor.

  • Steric Confinement: The methoxy group restricts the rotational freedom of adjacent substituents, locking the molecule into a bioactive conformation that minimizes entropic penalties upon target binding.

  • Target Specificity: In the context of antitumor agents and receptor modulators, the 5-methoxythiazole core has been shown to optimize binding within hydrophobic pockets while maintaining favorable aqueous solubility[3].

Pathway Ligand 5-Methoxythiazole Derivative Interactions H-Bonding (Thiazole N) Steric Fit (Methoxy) Ligand->Interactions engages via Receptor Target Protein (e.g., AR or FLAP) Conformation Receptor Conformational Shift Receptor->Conformation induces Interactions->Receptor stabilizes Effect Downstream Pharmacological Inhibition Conformation->Effect results in

Figure 1: Pharmacodynamic interaction pathway of 5-methoxythiazole derivatives with target proteins.

Experimental Methodology: Crystallization and X-Ray Analysis

To achieve high-resolution structural data, the crystallization protocol must be tightly controlled. The following step-by-step workflow is designed as a self-validating system; failure at any checkpoint indicates solvent impurity or compound degradation.

Step-by-Step Crystallization Protocol
  • Solvent Selection & Purification:

    • Rationale: 5-Methoxythiazole derivatives often exhibit polymorphism depending on the solvent system[2].

    • Action: Prepare a binary solvent system of Dichloromethane (DCM) and Hexane (1:3 v/v). Ensure solvents are anhydrous to prevent hydrate formation.

  • Sample Dissolution:

    • Dissolve 50 mg of the synthesized 5-methoxythiazole derivative (e.g., ethyl 5-methoxythiazole-2-carboxylate[1]) in 2 mL of DCM.

    • Validation Check: The solution must be optically clear. Any turbidity indicates incomplete dissolution or impurities; filter through a 0.22 µm PTFE syringe filter if necessary.

  • Vapor Diffusion Setup:

    • Place the DCM solution in a 4 mL inner vial.

    • Place the inner vial into a 20 mL outer vial containing 5 mL of Hexane (antisolvent).

    • Seal the outer vial tightly and incubate at a constant 4 °C in a vibration-free environment.

  • Crystal Harvesting:

    • After 48–72 hours, inspect for single crystals. Ideal crystals are block-like or prismatic, with sharp edges.

    • Mount a single crystal (approx. 0.15 × 0.10 × 0.08 mm) onto a glass fiber using perfluoropolyether oil to protect it from atmospheric moisture and immediately transfer it to the goniometer cold stream (100 K).

X-Ray Diffraction Data Collection and Refinement
  • Data Collection: Utilize a single-crystal X-ray diffractometer equipped with Cu-Kα radiation (λ = 1.54184 Å) or Mo-Kα radiation (λ = 0.71073 Å). Maintain the crystal at 100 K using a liquid nitrogen cryostream to minimize thermal motion and maximize high-angle diffraction intensity.

  • Phase Solving: Solve the structure using Direct Methods (e.g., SHELXT). The heavy atoms (Sulfur in the thiazole ring) will dominate the initial electron density map, serving as reliable anchor points for phase determination.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.

    • Causality: All non-hydrogen atoms must be refined anisotropically to account for directional thermal vibrations. Hydrogen atoms should be placed in calculated positions and refined using a riding model to prevent over-parameterization.

Quantitative Structural Data Analysis

Upon successful refinement ( R1​<0.05 ), the geometric parameters of the 5-methoxythiazole core can be extracted. The table below summarizes typical crystallographic data observed for these derivatives, highlighting the structural rigidity imparted by the thiazole-methoxy conjugation.

Table 1: Representative Crystallographic Parameters for 5-Methoxythiazole Derivatives

ParameterAverage ValueStandard DeviationPharmacological Implication
C(5)-O(Methoxy) Bond Length 1.352 ű 0.004 ÅIndicates partial double-bond character due to resonance, restricting rotation.
O-CH3 Bond Length 1.425 ű 0.005 ÅStandard single bond, allows methyl group to orient into hydrophobic pockets.
C(4)-C(5)-O Angle 125.4°± 0.3°Sp2 hybridization distortion; minimizes steric clash with C(4) substituents.
Thiazole N...H-X Distance 2.85 - 3.10 ÅVariableOptimal distance for strong intermolecular hydrogen bonding with target residues.
Dihedral Angle (Ring-Methoxy) 4.2°± 1.1°Near-coplanar arrangement maximizes orbital overlap and electron donation.

Conclusion

The crystal structure analysis of 5-methoxythiazole derivatives provides indispensable insights into their three-dimensional architecture. By employing rigorous, self-validating crystallization protocols and high-resolution X-ray diffraction, researchers can map the precise electronic and steric features of the 5-methoxythiazole core. This structural intelligence directly informs the rational design of highly selective therapeutics targeting complex biological systems like the androgen receptor and the leukotriene synthesis pathway.

Sources

Foundational

Thermodynamic Stability and Degradation Pathways of 5-Methoxythiazole: A Comprehensive Technical Guide

Executive Summary 5-Methoxythiazole is a highly versatile sulfur- and nitrogen-containing heterocyclic compound, widely recognized for its application in flavor chemistry and as a critical pharmacophore in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methoxythiazole is a highly versatile sulfur- and nitrogen-containing heterocyclic compound, widely recognized for its application in flavor chemistry and as a critical pharmacophore in drug development[1]. While the unsubstituted thiazole ring demonstrates remarkable thermodynamic stability, the introduction of a methoxy group at the C5 position fundamentally alters its electronic topography. This whitepaper provides an in-depth technical analysis of the thermodynamic stability, kinetic vulnerabilities, and mechanistic degradation pathways of 5-methoxythiazole. Furthermore, it outlines a self-validating experimental workflow for conducting forced degradation studies, ensuring rigorous structural elucidation of degradants.

Thermodynamic Stability Profile & Electronic Effects

The baseline stability of a thiazole-based compound is significantly influenced by its substituents[2]. The core thiazole ring is stabilized by π-electron delocalization across the sulfur and nitrogen heteroatoms, rendering it generally resistant to mild hydrolytic cleavage. However, the C5-methoxy substitution introduces a strong electron-donating group (EDG) via resonance (+R effect).

This resonance enriches the electron density of the thiazole ring, effectively raising the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, 5-methoxythiazole becomes thermodynamically less stable under oxidative and photolytic stress compared to its unsubstituted counterpart. While simple thiazole rings are relatively unreactive, substituted thiazoles can undergo rapid degradation or nucleophilic aromatic substitution under specific stress conditions[3].

Quantitative Stability Data

To contextualize the stability of 5-methoxythiazole, Table 1 summarizes the comparative kinetic parameters of various thiazole derivatives under standard stress conditions.

Table 1: Comparative Thermodynamic and Kinetic Parameters of Thiazole Derivatives

CompoundSubstituent(s)Primary Degradation TriggerEstimated Half-Life (t½)Primary Degradation Mode
Thiazole NoneHighly Stable> 100 days (Ambient)Ring cleavage (Extreme Heat)
5-Methoxythiazole C5 (-OCH₃)Photo-oxidation / Thermal~ 14 days (Oxidative)Demethylation, S-oxidation
2-Chloro-5-nitrothiazole C2 (-Cl), C5 (-NO₂)Nucleophilic SubstitutionRate: 2.8 × 10⁻⁶ s⁻¹Halogen displacement
Aryl-substituted Thiazoles C4 (Aryl)Photodegradation (UV/Vis)~ 5 days (Light Stress)[4+2] Cycloaddition

Mechanistic Degradation Pathways

Photodegradation and Photo-oxygenation

One of the most critical vulnerabilities of electron-rich thiazoles is their susceptibility to photodegradation. When exposed to UV or visible light in the presence of oxygen, the 5-methoxythiazole ring can react with singlet oxygen ( 1Δg​ ). This reaction proceeds via a[4+2] Diels-Alder cycloaddition, where the thiazole acts as the diene[2].

The resulting endoperoxide intermediate is highly unstable. Driven by the thermodynamic imperative to relieve steric strain and molecular instability, the endoperoxide rapidly rearranges, leading to the cleavage of the thiazole ring and the formation of degradation products such as substituted amides or carboxylic acids[4].

Photodegradation A 5-Methoxythiazole (Electron-Rich Diene) C [4+2] Diels-Alder Cycloaddition A->C B Singlet Oxygen (1Δg) Exposure (UV/Vis) B->C D Unstable Endoperoxide Intermediate C->D E Ring Rearrangement & Cleavage D->E F Degradation Products (Amides, Carboxylic Acids) E->F

Photodegradation pathway of 5-methoxythiazole via Diels-Alder cycloaddition.

Oxidative Cleavage and Demethylation

In both environmental matrices and biological systems, thiazole and its derivatives are metabolized primarily by side-chain oxidation or oxidation of the ring sulfur or nitrogen atoms[5]. For 5-methoxythiazole, the primary oxidative degradation pathways involve:

  • S-Oxidation : The sulfur atom is oxidized to form sulfoxides and subsequently sulfones, destabilizing the aromatic system.

  • Demethylation : Oxidative cleavage of the methoxy group yields 5-hydroxythiazole. This intermediate exists in a tautomeric equilibrium with its keto form, which is highly prone to further fragmentation.

  • Enzymatic Cleavage : In biological models, transformation is predominantly mediated by specific CYP450 monooxygenases, leading to extensive ring cleavage[6].

Hydrolytic and Thermal Stress

While the thiazole core is relatively stable against neutral hydrolysis, extreme pH or high thermal stress induces structural failure. During high-temperature processing (such as in food applications), sulfur-containing compounds undergo thermal degradation reactions, including deamination and decarboxylation, ultimately forming volatile thiazole derivatives and fragmented sulfur species[1].

Experimental Workflow: Stability-Indicating Assays

To accurately profile the degradation kinetics of 5-methoxythiazole, a well-designed forced degradation study is crucial[2]. As an Application Scientist, I emphasize that every protocol must be a self-validating system. The following workflow ensures that degradation is strictly controlled, quenched appropriately, and analytically resolved without artifact generation.

Protocol: Comprehensive Forced Degradation Study

Rationale (Causality): By subjecting the compound to isolated stress vectors, we can determine specific kinetic rate constants. Quenching the reactions immediately after the stress period is a critical self-validating step; failure to neutralize samples leads to continuous degradation in the autosampler, yielding false kinetic data.

Step 1: Stock Solution Preparation

  • Dissolve 5-methoxythiazole in an LC-MS compatible, inert solvent (e.g., Acetonitrile:Water 50:50 v/v) to a final concentration of 1.0 mg/mL.

Step 2: Stress Condition Application

  • Acidic Hydrolysis: Mix 1 mL stock with 1 mL 1N HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL stock with 1 mL 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Photolysis: Expose 2 mL of stock solution in a quartz cuvette to UV/Vis light (ICH Q1B standard, 1.2 million lux hours).

Step 3: Quenching and Neutralization (Critical Step)

  • Self-Validation Mechanism: Immediately cool thermal samples to 4°C to halt kinetic energy-driven reactions. Neutralize acidic solutions with an exact molar equivalent of NaOH, and basic solutions with HCl to reach pH 7.0. Quench oxidative samples using sodium bisulfite to consume residual peroxides.

Step 4: LC-MS/MS and NMR Analysis

  • Inject the neutralized samples into a UPLC-HRMS system. Utilize hydrogen/deuterium exchange to determine exchangeable protons in the degradants. Isolate major degradation peaks via preparative chromatography for 1D and 2D NMR (¹H, ¹³C, ¹⁵N) to achieve absolute structural confirmation[4].

ForcedDegradation cluster_stress Stress Conditions (24h - 7d) Start Sample Prep (1.0 mg/mL Stock) Acid Acidic (1N HCl) Start->Acid Base Basic (1N NaOH) Start->Base Ox Oxidative (3% H2O2) Start->Ox Photo Photolysis (ICH Q1B) Start->Photo Quench Quenching & Neutralization Acid->Quench Base->Quench Ox->Quench Photo->Quench Analysis LC-MS/MS & NMR Structural Elucidation Quench->Analysis

Step-by-step experimental workflow for forced degradation and stability indicating assays.

Conclusion

The thermodynamic stability of 5-methoxythiazole is a delicate balance between the inherent aromaticity of the thiazole core and the electron-donating activation provided by the C5-methoxy group. Understanding its specific degradation pathways—particularly its vulnerability to singlet oxygen via Diels-Alder cycloaddition and oxidative demethylation—is essential for formulation scientists and medicinal chemists. By employing rigorous, self-validating forced degradation workflows, researchers can accurately predict its behavior, ensuring the integrity and efficacy of the final chemical products.

References

  • Title: Research progress of thiazole flavor compounds Source: CABI Digital Library URL: [Link]

  • Title: 2-Mercaptobenzothiazole Degradation Pathway Source: Eawag-BBD (ETH Zurich) URL: [Link]

  • Title: Proposed degradation pathways of THIA and associated enzymes Source: ResearchGate URL: [Link]

  • Title: Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR Source: PubMed / NIH URL: [Link]

  • Title: Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) Source: INCHEM URL: [Link]

  • Title: Continuous Stirred Reactor Investigation of Thiazole Conversion under Methoxide Influence Source: TechnoChemSAI URL: [Link]

Sources

Exploratory

The Pharmacophore Dynamics and Biological Mechanism of Action of 5-Methoxythiazole

Executive Summary The 5-methoxythiazole motif is a privileged heterocyclic scaffold that serves dual roles in biological systems: as an independent xenobiotic compound subject to rigorous metabolic clearance, and as a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-methoxythiazole motif is a privileged heterocyclic scaffold that serves dual roles in biological systems: as an independent xenobiotic compound subject to rigorous metabolic clearance, and as a highly tunable pharmacophore in targeted drug discovery. This technical guide elucidates the core mechanism of action (MoA) of 5-methoxythiazole, detailing its physicochemical target engagement, cytochrome P450-mediated metabolic pathways, and its integration into advanced therapeutic agents targeting mammalian Topoisomerase II and the Androgen Receptor (AR).

Physicochemical Profiling & Electronic Dynamics

The biological behavior of 5-methoxythiazole is fundamentally driven by its electronic structure. The methoxy group at the C5 position acts as a strong electron-donating group (EDG) via resonance, which significantly increases the electron density of the thiazole sulfur and nitrogen atoms. This electronic modulation enhances the moiety's capacity for hydrogen bonding and π−π stacking within hydrophobic protein pockets.

The synthesis of these derivatives relies heavily on nucleophilic aromatic substitution. Under continuous stirred-tank reactor (CSTR) conditions, the reaction of 2-halogen-5-nitrothiazoles with sodium methoxide predominantly targets the C5 position, yielding 5-methoxy derivatives with a precise rate constant of 9×10−6 L mol⁻¹ s⁻¹[1]. This predictable kinetic profile allows for the scalable integration of the 5-methoxythiazole core into larger active pharmaceutical ingredients (APIs).

Biological Mechanism of Action: Target Engagement

When integrated into larger molecular scaffolds, the 5-methoxythiazole ring acts as a critical hinge-binding or intercalating motif. Its mechanism of action is highly context-dependent based on the flanking molecular architecture.

Mammalian Topoisomerase II Inhibition

In oncology, thiazole derivatives—specifically 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids—exhibit potent antineoplastic activity. The mechanism of action involves the stabilization of the Topoisomerase II-DNA cleavage complex[2]. The thiazolyl group is essential for optimal antitumor activity, acting as an intercalating moiety that prevents DNA strand re-ligation. This trapping of the enzyme-DNA intermediate leads to the accumulation of double-strand breaks, ultimately triggering apoptotic cell death pathways[2].

Androgen Receptor (AR) Modulation

In the treatment of advanced prostate cancer, 5-methoxythiazole derivatives are engineered as nonsteroidal antiandrogens. These compounds competitively bind to the ligand-binding domain of the Androgen Receptor[3]. By displacing endogenous androgens, the 5-methoxythiazole scaffold induces a conformational change that prevents the nuclear translocation of the AR and its subsequent binding to androgen response elements (AREs), thereby halting androgen-dependent tumor progression[3].

Metabolic Clearance and Toxicological Mechanisms

As an independent biological entity (often encountered as a flavoring agent or xenobiotic), 5-methoxythiazole undergoes rapid hepatic clearance. The primary mechanism of metabolism involves Cytochrome P450-mediated side-chain oxidation (O-demethylation) and direct oxidation of the ring sulfur atom (S-oxidation) to form transient sulfoxides and sulfones[4].

Toxicological evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) on related compounds, such as 2-methyl-5-methoxythiazole, established a No Observed Effect Level (NOEL) of 8.6 mg/kg bw/day in 90-day in vivo studies[4]. Furthermore, comprehensive in vitro micronucleus assays on structurally related thiazolines have successfully ruled out aneugenic modes of action at standard exposure levels, confirming the scaffold's baseline genetic safety[5].

Pathway A 5-Methoxythiazole Core B Cytochrome P450 (Hepatic Oxidation) A->B Hepatic Uptake C S-Oxidation (Sulfoxide/Sulfone) B->C CYP3A4 D O-Demethylation (Side-Chain) B->D CYP1A2 E Phase II Conjugation (Excretion) C->E Glucuronidation D->E Sulfation

CYP450-mediated metabolic clearance pathway of 5-methoxythiazole.

Quantitative Data Summary

The following table synthesizes the critical kinetic, toxicological, and functional metrics associated with 5-methoxythiazole and its immediate derivatives.

Compound / DerivativeBiological Target / AssayKey Metric / OutcomeReference
2-Methyl-5-methoxythiazole In vivo Toxicity (Rat, 90-day)NOEL: 8.6 mg/kg bw/day[4]
2-Halogen-5-nitrothiazole Nucleophilic Substitution (C5)Rate Constant: 9×10−6 L mol⁻¹ s⁻¹[1]
1-(2-Thiazolyl)-naphthyridine Mammalian Topoisomerase IIPotent DNA Breakage / Apoptosis[2]
4,5-Dimethyl-3-thiazoline In vitro Micronucleus AssayAneugenic Mode of Action Ruled Out[5]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating strict causality and internal controls.

Protocol 1: Cytochrome P450 Metabolic Stability & S-Oxidation Profiling

Causality: We utilize Human Liver Microsomes (HLMs) supplemented with NADPH rather than recombinant enzymes to capture the full interplay of Phase I metabolic pathways. LC-MS/MS with Multiple Reaction Monitoring (MRM) is selected over UV-Vis detection because the transient sulfoxide intermediates of the thiazole ring lack distinct chromophoric shifts, requiring mass-based resolution.

  • Preparation: Thaw HLMs on ice to preserve the native lipid microenvironment. Prepare a 1 µM solution of the 5-methoxythiazole derivative in 100 mM phosphate buffer (pH 7.4).

  • Incubation: Mix the compound with 0.5 mg/mL HLMs. Add 1 mM NADPH to initiate the reaction.

    • Self-Validation Control: Run a parallel negative control lacking NADPH. If compound depletion occurs in this control, it indicates chemical instability or non-specific protein binding rather than enzymatic clearance. Include Verapamil as a high-clearance positive control.

  • Quenching: At defined intervals (0, 15, 30, 60 min), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, tracking the parent mass and the +16 Da shift indicative of thiazole S-oxidation.

Protocol 2: In Vitro Topoisomerase II Decatenation Assay

Causality: To confirm that 5-methoxythiazole-containing scaffolds act as Topoisomerase II poisons (stabilizing the cleavage complex) rather than catalytic inhibitors, we utilize a kinetoplast DNA (kDNA) decatenation assay. kDNA is a highly catenated network of circular DNA; Topo II is uniquely capable of decatenating this network into free minicircles, providing a clear, functional electrophoretic readout.

  • Substrate Assembly: Combine 200 ng of kDNA, 1 unit of human Topoisomerase IIα, and varying concentrations of the 5-methoxythiazole ligand (0.1 - 100 µM) in a specialized assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM DTT, 1 mM ATP).

  • Validation Controls:

    • Positive Control: Include Etoposide (100 µM) to validate cleavage complex stabilization.

    • Negative Control: A ligand-free (DMSO vehicle) well to establish baseline enzyme decatenation activity.

  • Incubation & Termination: Incubate the mixture at 37°C for 30 minutes. Terminate the reaction by adding 1% SDS and 50 µg/mL Proteinase K, incubating for an additional 15 minutes to digest the trapped enzyme and release the cleaved DNA.

  • Resolution: Resolve the samples on a 1% agarose gel containing ethidium bromide. Quantify the ratio of catenated DNA (retained in the well) to decatenated minicircles (migrated bands) using densitometry.

Workflow S1 Compound Synthesis S2 Target Binding (SPR Assay) S1->S2 S3 Metabolic Stability S2->S3 S4 Genotoxicity Screening S3->S4 S5 Lead Optimization S4->S5

Self-validating experimental workflow for 5-methoxythiazole screening.

References

  • Continuous Stirred Reactor Investigation of Thiazole Conversion under Methoxide Influence Source: TechnoChemRes URL:[Link]

  • Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) Source: Inchem.org URL:[Link]

  • Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 1 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • US10711013B2 - Androgen receptor modulating compounds Source: Google Patents URL
  • Flavouring Group Evaluation 76 Revision 2 (FGE.76Rev2): Consideration of sulfur‐containing heterocyclic compounds Source: ResearchGate / EFSA URL:[Link]

Sources

Foundational

Comprehensive Safety and Toxicity Profile of 5-Methoxythiazole: A Technical Guide for Drug Development

Introduction As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I frequently encounter thiazole derivatives in early-stage drug discovery. 5-Methoxythiazole (CAS: 14542-14-4) se...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I frequently encounter thiazole derivatives in early-stage drug discovery. 5-Methoxythiazole (CAS: 14542-14-4) serves as a critical, highly reactive building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including naphthyridine-based antitumor agents[1]. However, the incorporation of the electron-donating methoxy group onto the inherently electron-deficient thiazole core fundamentally alters its reactivity, Safety Data Sheet (SDS) requirements, and toxicological profile[2].

This whitepaper synthesizes regulatory data, structural causality, and field-proven methodologies to provide a comprehensive, self-validating guide on handling and evaluating 5-methoxythiazole.

Section 1: Physicochemical Properties & Structural Causality

Before addressing SDS protocols, we must understand the molecular behavior of 5-methoxythiazole. The bare thiazole ring is relatively stable, but the addition of a methoxy group at the C5 position donates electron density via resonance. This modification makes the molecule highly susceptible to electrophilic aromatic substitution, which is advantageous for synthesis but introduces specific metabolic liabilities in vivo.

Table 1: Quantitative Physicochemical and Safety Data
Property / ParameterValue / DataCausality / Handling Implication
CAS Number 14542-14-4Unique identifier required for regulatory tracking and SDS compliance[2].
Molecular Formula C4H5NOSLow molecular weight allows rapid cellular membrane permeation.
Molecular Weight 115.15 g/mol High volatility; necessitates stringent inhalation protection.
Boiling Point 176.7 ± 13.0 °CLiquid at room temperature; poses a vapor accumulation risk in unventilated spaces[3].
GHS Hazards Acute Tox. 4, Eye Irrit. 2Lipophilicity drives dermal absorption; mandates heavy-duty nitrile PPE[4].

Section 2: Toxicity Profile & Mechanistic Toxicology

The toxicity of 5-methoxythiazole must be contextualized within the broader thiazole class, balancing its utility against its metabolic bioactivation.

  • Acute vs. Chronic Exposure: Acute exposure primarily presents as mucosal and dermal irritation. However, chronic exposure concerns center around hepatic metabolism. According to5[5], 5-methoxythiazole requires strict monitoring for acute toxicity across oral, dermal, and inhalation routes.

  • Metabolic Bioactivation: Thiazoles undergo Cytochrome P450 (CYP450)-mediated oxidation. The C4-C5 double bond is a prime target for epoxidation. The resulting epoxide is a highly electrophilic intermediate. If not intercepted by endogenous glutathione (GSH), it binds covalently to hepatocellular proteins, leading to macromolecular damage.

  • Regulatory Analog Insights: Studies on closely related compounds, such as 2-methyl-5-methoxythiazole (used in flavorings), indicate that low-dose dietary intake presents "no safety concern" according to 6[6]. Conversely, in high-dose pharmaceutical applications, such as the development of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acid antitumor agents, specific thiazole derivatives have exhibited dose-limiting toxicities[1].

G N1 5-Methoxythiazole N2 CYP450 Oxidation N1->N2 Phase I N3 Reactive Epoxide N2->N3 Bioactivation N4 GSH Conjugation N3->N4 Detoxification N5 Protein Binding N3->N5 Covalent Adducts N6 Renal Excretion N4->N6 Clearance N7 Hepatotoxicity N5->N7 Cell Damage

Fig 1: CYP450-mediated bioactivation and toxicity pathway of 5-methoxythiazole.

Section 3: Experimental Protocol: In Vitro Cytotoxicity & Stability Assay

To rigorously evaluate the toxicity of 5-methoxythiazole in a drug development context, basic viability assays are insufficient. We must establish a self-validating system that determines whether toxicity is driven by the parent compound or its reactive metabolites.

Protocol: GSH-Shift Cytotoxicity Assay with LC-MS/MS Validation

Rationale: By co-incubating the compound with exogenous GSH, we provide a "sink" for reactive epoxides. If the IC50 increases (toxicity decreases) in the presence of GSH, the experiment self-validates that the toxicity is metabolite-driven rather than parent-driven.

  • Step 1: Cell Seeding: Plate HepG2 cells at 10,000 cells/well in a 96-well format. Incubate for 24 hours at 37°C, 5% CO2.

    • Causality: HepG2 cells are selected because they retain basal CYP450 activity, which is absolutely essential for triggering the Phase I metabolism required to form the toxic epoxide.

  • Step 2: Compound Preparation: Dissolve 5-methoxythiazole in anhydrous DMSO to create a 10-point dose-response curve.

    • Causality: The final DMSO concentration must be strictly capped at 0.1% v/v. Higher concentrations independently induce cellular stress and membrane permeabilization, confounding the toxicity readout.

  • Step 3: GSH Co-Incubation: Divide the plate into two experimental arms. Arm A receives the compound alone. Arm B receives the compound + 5 mM reduced glutathione (GSH).

  • Step 4: Viability Readout (48h): Utilize a luminescent ATP-based assay (e.g., CellTiter-Glo) to quantify viability.

    • Causality: ATP quantitation directly correlates with metabolically active cells. We explicitly avoid MTT assays here because sulfur-containing compounds like thiazoles can chemically reduce MTT salts, creating false-positive viability artifacts.

  • Step 5: LC-MS/MS Adduct Analysis: Harvest the supernatant from Arm A. Run through LC-MS/MS using a neutral loss scan of 129 Da.

    • Causality: A loss of 129 Da is the specific mass spectrometric signature of a cleaved GSH moiety, definitively proving the formation of thiazole-GSH adducts and validating the bioactivation hypothesis.

Section 4: Safety Handling & Risk Mitigation (SDS Guidelines)

Based on its physicochemical profile, I enforce the following operational directives when handling 5-methoxythiazole in the laboratory:

  • Engineering Controls: All manipulations must occur within a Class II Type B2 biological safety cabinet or a hard-ducted fume hood. The compound's predicted boiling point of ~176°C[3] indicates sufficient vapor pressure at room temperature to cause inhalation hazards.

  • Personal Protective Equipment (PPE): Standard latex gloves are highly permeable to lipophilic organic liquids. Double-gloving with heavy-duty nitrile or neoprene is mandatory to prevent rapid dermal absorption.

  • Spill Response: Do not use water, as it may spread the lipophilic compound. Isolate the area, absorb with an inert material (e.g., vermiculite or dry sand), and dispose of as hazardous organic waste in a sealed, properly labeled container.

References

  • NextSDS. "5-Methoxythiazole — Chemical Substance Information." NextSDS Database.
  • Food and Agriculture Organization (FAO). "Online Edition: Specifications for Flavourings (2-Methyl-5-methoxythiazole)." FAO Chemical Risks and JECFA.
  • Journal of Medicinal Chemistry. "Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents." ACS Publications.
  • INCHEM. "Annex 4 (JECFA Food Additives Series 50)." International Programme on Chemical Safety.
  • GuideChem. "C4H5NOS ISOMER Products Directory." GuideChem Database.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 5-methoxythiazole

An In-Depth Technical Guide to the Step-by-Step Synthesis of 5-Methoxythiazole For inquiries, please contact: Senior Application Scientist Google Research & Development Introduction 5-Methoxythiazole is a heterocyclic co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Step-by-Step Synthesis of 5-Methoxythiazole

For inquiries, please contact: Senior Application Scientist Google Research & Development

Introduction

5-Methoxythiazole is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The thiazole ring is a key structural motif found in numerous biologically active molecules and pharmaceuticals. The introduction of a methoxy group at the 5-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents.

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 5-methoxythiazole. The synthetic strategy is based on the well-established Hantzsch thiazole synthesis, a robust and versatile method for the formation of the thiazole ring. This application note is designed for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also the underlying chemical principles and safety considerations.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The synthesis of 5-methoxythiazole is achieved through the Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide.[1] In this specific protocol, the key precursors are 2-bromo-1,1-dimethoxyethane and thioformamide. The overall synthetic scheme is presented below.

Hantzsch_Thiazole_Synthesis cluster_precursors Precursor Synthesis cluster_hantzsch Hantzsch Thiazole Synthesis Formamide Formamide Thioformamide Thioformamide Formamide->Thioformamide P₄S₁₀, THF P4S10 P₄S₁₀ Bromoacetaldehyde Bromoacetaldehyde (from precursors) 2_Bromo_1_1_dimethoxyethane 2-Bromo-1,1-dimethoxyethane Bromoacetaldehyde->2_Bromo_1_1_dimethoxyethane 2 eq. Methanol, Acid catalyst Methanol Methanol Thioformamide_reac Thioformamide 5_Methoxythiazole 5-Methoxythiazole Thioformamide_reac->5_Methoxythiazole Cyclocondensation 2_Bromo_1_1_dimethoxyethane_reac 2-Bromo-1,1-dimethoxyethane 2_Bromo_1_1_dimethoxyethane_reac->5_Methoxythiazole

Figure 1: Overall synthetic workflow for 5-methoxythiazole.

Experimental Protocols

Protocol 1: Synthesis of Thioformamide (Precursor 1)

Thioformamide is a crucial reagent for introducing the C2-H fragment of the thiazole ring. It can be synthesized from formamide by thionation using phosphorus pentasulfide (P₄S₁₀).[2][3][4][5][6]

Materials and Equipment:

  • Round-bottom flask (500 mL) equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet

  • Heating mantle

  • Formamide

  • Phosphorus pentasulfide (P₄S₁₀)

  • Anhydrous tetrahydrofuran (THF)

  • Ice bath

  • Rotary evaporator

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a 500 mL round-bottom flask under a nitrogen atmosphere, add formamide (1 equivalent) to anhydrous THF.

  • Cool the solution in an ice bath.

  • Slowly and portion-wise, add phosphorus pentasulfide (0.4 equivalents) to the stirred solution. Caution: The reaction can be exothermic. Maintain the temperature below 20 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 66 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and quench by carefully pouring it over crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude thioformamide.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethyl acetate.

Protocol 2: Synthesis of 2-Bromo-1,1-dimethoxyethane (Precursor 2)

2-Bromo-1,1-dimethoxyethane serves as the α-halocarbonyl component, providing the C4 and C5 atoms of the thiazole ring. It can be prepared from the corresponding bromoacetaldehyde or its precursors.[7][8][9] A common method involves the acetalization of bromoacetaldehyde.

Materials and Equipment:

  • Round-bottom flask (250 mL) with a magnetic stir bar and a reflux condenser

  • Dropping funnel

  • Ice bath

  • Bromoacetaldehyde diethyl acetal (as a stable precursor to bromoacetaldehyde)

  • Methanol (anhydrous)

  • Acid catalyst (e.g., p-toluenesulfonic acid or anhydrous HCl)

  • Anhydrous sodium carbonate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • To a 250 mL round-bottom flask containing anhydrous methanol (excess, e.g., 5 equivalents), add a catalytic amount of a strong acid like p-toluenesulfonic acid.

  • Cool the mixture in an ice bath.

  • Slowly add bromoacetaldehyde diethyl acetal (1 equivalent) via a dropping funnel with stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the transacetalization can be monitored by GC-MS.

  • Neutralize the acid catalyst by adding anhydrous sodium carbonate until effervescence ceases.

  • Filter the mixture to remove the solids.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2-bromo-1,1-dimethoxyethane by vacuum distillation.

Protocol 3: Hantzsch Synthesis of 5-Methoxythiazole

This final step involves the cyclocondensation of the two prepared precursors to form the target molecule, 5-methoxythiazole.[1][10][11]

Materials and Equipment:

  • Round-bottom flask (100 mL) with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • 2-Bromo-1,1-dimethoxyethane

  • Thioformamide

  • Ethanol (or another suitable polar solvent like DMF)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-bromo-1,1-dimethoxyethane (1 equivalent) in ethanol.

  • Add thioformamide (1.0 to 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-methoxythiazole.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data Summary

Reactant/ProductMolecular Weight ( g/mol )Molar Equivalents
Protocol 1
Formamide45.041.0
Phosphorus Pentasulfide (P₄S₁₀)444.550.4
Protocol 2
Bromoacetaldehyde diethyl acetal197.071.0
Methanol32.04Excess
Protocol 3
2-Bromo-1,1-dimethoxyethane169.021.0
Thioformamide61.101.0 - 1.2
5-Methoxythiazole115.15-

Note: The expected yield for the final product can vary but is typically in the range of 50-70% after purification.

Expected Results and Characterization

The final product, 5-methoxythiazole, should be a liquid at room temperature. Proper characterization is essential to confirm the structure and purity of the synthesized compound.

Spectroscopic Data Expected Values for 5-Methoxythiazole and Related Structures
¹H NMR (CDCl₃) δ (ppm): ~8.5 (s, 1H, H2), ~7.0 (s, 1H, H4), ~3.9 (s, 3H, -OCH₃).[12][13]
¹³C NMR (CDCl₃) δ (ppm): ~150 (C2), ~140 (C5), ~120 (C4), ~58 (-OCH₃).[13]
IR (neat) ν (cm⁻¹): ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1500 (C=N), ~1100 (C-O).
Mass Spec (EI) m/z: 115 (M⁺), and characteristic fragmentation patterns.[14]

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"Start" -> "Precursor_Synthesis"; "Precursor_Synthesis" -> "Hantzsch_Reaction"; "Hantzsch_Reaction" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Characterization"; "Characterization" -> "Final_Product"; }

Figure 2: Experimental workflow for the synthesis of 5-methoxythiazole.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thioformamide: This compound is toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[15]

  • Phosphorus Pentasulfide (P₄S₁₀): Reacts violently with water. It is corrosive and a lachrymator. Handle in a dry environment.

  • 2-Bromo-1,1-dimethoxyethane: This is a lachrymator and is harmful if swallowed or inhaled. It can cause skin and eye irritation.[16][17]

  • Solvents: Organic solvents such as THF, dichloromethane, and ethanol are flammable. Keep away from ignition sources.[18]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[15][16][17][18]

References

  • Thioformamide Synthesis: A Chemist's Guide to Building Heterocycles. (2026, March 25). Chemisphere. Available at: [Link]

  • Tull, R. J., & Weinstock, L. M. (1967). Method for preparing thioformamide. U.S. Patent No. 3,346,632. Washington, DC: U.S.
  • (1954). Preparation of thioformamide. U.S. Patent No. 2,682,558. Washington, DC: U.S.
  • Organic Syntheses. Acetaldehyde, bromo-, diethyl acetal. Available at: [Link]

  • Royal Society of Chemistry. Characterization Details. Available at: [Link]

  • Rahmani, R., et al. (2017). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Journal of the Chilean Chemical Society.
  • Boultif, A., et al. (2018).
  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry.
  • Yogi, P., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
  • Hertkorn, N., et al. (2013).
  • MDPI. (2025, March 17). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Available at: [Link]

Sources

Application

Application Note: Regioselective Electrophilic Aromatic Substitution (EAS) of 5-Methoxythiazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale Thiazole is a privileged scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

Thiazole is a privileged scaffold in drug discovery, serving as a critical pharmacophore in numerous FDA-approved therapeutics, antimicrobial agents, and organic materials. However, the unsubstituted thiazole ring is inherently electron-deficient—similar to pyridine—due to the electronegative nitrogen atom pulling π -electron density away from the carbon backbone. Consequently, unsubstituted thiazoles are notoriously resistant to Electrophilic Aromatic Substitution (EAS), typically requiring harsh conditions and yielding substitution primarily at the C-5 position [1, 2].

The introduction of a methoxy group (-OMe) at the C-5 position fundamentally alters this electronic landscape. As a Senior Application Scientist, it is crucial to understand the causality of this electronic shift to design scalable and high-yielding functionalization protocols.

The Directing Effect of the C-5 Methoxy Group

The oxygen atom of the methoxy group donates electron density into the thiazole ring via resonance (a strong +M effect), significantly raising the Highest Occupied Molecular Orbital (HOMO) energy. Because the C-5 position is occupied, the +M effect directs incoming electrophiles to the ortho-like positions: C-4 and C-2.

Why C-4 over C-2? Although resonance structures suggest increased electron density at both C-2 and C-4, the C-2 position is sandwiched between two electronegative heteroatoms (Nitrogen and Sulfur). These heteroatoms exert a strong inductive withdrawal ( −I effect), which severely destabilizes the transient positive charge of the Wheland intermediate at C-2. Conversely, electrophilic attack at C-4 allows the resulting positive charge to be directly stabilized by the adjacent C-5 methoxy oxygen, forming a stable oxonium ion intermediate. Therefore, EAS on 5-methoxythiazole is highly regioselective for the C-4 position [1, 3].

Mechanism A 5-Methoxythiazole (Activated Ring) B Electrophilic Attack (E+ at C-4) A->B Reagent Addition C Wheland Intermediate (Resonance Stabilized) B->C Rate-determining step D Deprotonation (Aromatization) C->D Fast E 4-Substituted 5-Methoxythiazole D->E -H+

Caption: Mechanistic pathway of C-4 regioselective electrophilic aromatic substitution on 5-methoxythiazole.

Quantitative Reactivity Profile

To contextualize the reactivity of 5-methoxythiazole, Table 1 summarizes the dramatic shift in EAS regioselectivity and required reaction conditions when comparing the unsubstituted core to its activated derivatives.

Table 1: Comparative EAS Reactivity of Thiazole Derivatives

SubstrateElectronic ProfilePrimary EAS SiteRelative ReactivityTypical Halogenation Conditions
Thiazole Electron-deficient ( π -acceptor)C-5Very LowBr₂, FeBr₃, 130 °C (Sealed tube)
5-Methylthiazole Weakly activated ( +I effect)C-4ModerateBr₂, AcOH, 80 °C
5-Methoxythiazole Strongly activated ( +M effect)C-4 High NBS, DMF, 0 °C to RT

Experimental Workflows

The following workflow outlines the critical phases of functionalizing electron-rich thiazoles. Strict temperature control and mild reagents are prioritized to prevent oxidative degradation of the activated ring.

Workflow Step1 1. Substrate Preparation Dissolve 5-methoxythiazole in anhydrous solvent Step2 2. Electrophile Addition Add NBS or HNO3/H2SO4 slowly at 0°C Step1->Step2 Step3 3. Reaction Monitoring Track C-4-H disappearance via 1H NMR / LC-MS Step2->Step3 Step4 4. Quenching & Extraction Quench with Na2S2O3 (for halogens) / Extract Step3->Step4 Conversion > 95% Step5 5. Purification Flash Column Chromatography (Silica Gel) Step4->Step5

Caption: Step-by-step experimental workflow for the regioselective functionalization of 5-methoxythiazole.

Detailed Methodologies

Protocol A: Regioselective Bromination (Synthesis of 4-Bromo-5-methoxythiazole)

Causality Focus: N-Bromosuccinimide (NBS) is selected over elemental bromine (Br₂) because the highly activated nature of 5-methoxythiazole makes it prone to over-bromination (at C-2) and oxidative ring cleavage. NBS provides a controlled, low steady-state concentration of electrophilic bromine.

Materials:

  • 5-Methoxythiazole (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.05 mmol) - Recrystallized from water prior to use.

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried 25 mL round-bottom flask with 5-methoxythiazole (1.0 mmol) and anhydrous DMF (5.0 mL) under an argon atmosphere.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Add NBS (1.05 mmol) portion-wise over 15 minutes. Scientific Insight: Portion-wise addition prevents localized thermal spikes that could drive substitution to the less favored C-2 position.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20-25 °C) for an additional 2 hours.

  • Quenching: Once complete (see self-validation below), quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted electrophilic bromine species.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with water (3 x 10 mL) to remove DMF, followed by brine (15 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure 4-bromo-5-methoxythiazole.

Protocol B: Regioselective Nitration (Synthesis of 5-Methoxy-4-nitrothiazole)

Causality Focus: Standard nitration conditions (fuming nitric acid at elevated temperatures) will destroy the electron-rich 5-methoxythiazole ring. A strictly temperature-controlled mixed-acid protocol is required.

Materials:

  • 5-Methoxythiazole (1.0 mmol)

  • Nitric Acid (HNO₃, 65% aqueous) (1.1 mmol)

  • Sulfuric Acid (H₂SO₄, 98%) (2.0 mL)

Step-by-Step Procedure:

  • Acid Preparation: In a dry flask, cool 2.0 mL of concentrated H₂SO₄ to -10 °C using an ice/salt bath.

  • Substrate Addition: Slowly add 5-methoxythiazole (1.0 mmol) dropwise to the cold sulfuric acid with vigorous stirring. Note: The substrate will protonate, forming a thiazolium salt, which temporarily deactivates the ring, protecting it from immediate oxidation.

  • Nitration: In a separate vial, mix HNO₃ (1.1 mmol) with 0.5 mL of H₂SO₄ and cool to 0 °C. Add this nitrating mixture dropwise to the substrate solution, maintaining the internal temperature below 0 °C.

  • Reaction: Stir at 0 °C for 45 minutes.

  • Workup: Pour the reaction mixture carefully over 20 g of crushed ice. Scientific Insight: Pouring over ice prevents the massive exothermic heat of dilution that would occur if water were added to the acid, which would trigger oxidative ring opening.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 15 mL). Wash the organics with saturated NaHCO₃ until gas evolution ceases, dry over Na₂SO₄, and concentrate.

Self-Validation & Analytical Characterization

A robust protocol must be a self-validating system. To confirm the success and regioselectivity of the EAS reactions, utilize Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

  • Starting Material (5-Methoxythiazole): The ¹H NMR spectrum exhibits two distinct singlets in the aromatic region. The C-2 proton appears furthest downfield ( 8.6 - 8.8 ppm) due to being flanked by N and S. The C-4 proton appears slightly upfield ( 8.2 - 8.4 ppm).

  • Product Validation (e.g., 4-Bromo-5-methoxythiazole): Successful C-4 substitution is confirmed by the complete disappearance of the C-4 proton signal ( 8.2 - 8.4 ppm). The spectrum will show only a single aromatic proton corresponding to C-2-H. Furthermore, the C-2-H signal will experience a slight downfield shift ( +0.1 to +0.2 ppm) due to the inductive electron withdrawal of the newly installed halogen or nitro group at C-4.

References

  • Title: Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues Source: The Journal of Chemical Physics (via PMC / NIH) URL: [Link]

  • Title: Regioselective Direct C−H Bond (Hetero)arylation of Thiazoles Enabled by a Novel Iminopyridine-Based α‐Diimine Nickel(II) Complex Evaluated by DFT Studies Source: ChemRxiv URL: [Link]

Method

Advanced Application Notes: Incorporation of 5-Methoxythiazole in Agrochemical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale The thiazole pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The thiazole pharmacophore is a cornerstone in the development of modern agrochemicals, recognized for its broad-spectrum efficacy in pesticides, herbicides, and fungicides (1)[1]. Among its derivatives, 5-methoxythiazole and its halogenated/aminated precursors have emerged as highly versatile building blocks for synthesizing advanced crop protection agents (2)[2].

Why the 5-Methoxy Substitution? From a rational drug design perspective, the incorporation of a methoxy group at the 5-position of the thiazole ring serves two critical functions:

  • Electronic Modulation: The methoxy moiety acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the thiazole core. This modulates the intrinsic lipophilicity ( logP ) of the molecule, which is critical for systemic mobility within plant vascular systems.

  • Target Affinity: In fungicidal applications, thiazole derivatives often target specific pathogenic pathways, such as the oxysterol-binding protein (PcORP1) in oomycetes (3)[3]. The oxygen atom of the methoxy group acts as a potent hydrogen-bond acceptor within the target protein's binding pocket, significantly lowering the EC50​ values against phytopathogenic fungi.

Synthetic Workflow & Mechanism of Action

The development of a 5-methoxythiazole-based agrochemical requires a highly controlled synthetic cascade, moving from a basic halogenated nitrothiazole to a complex, bioactive scaffold.

Workflow Start 2-Nitro-5-chlorothiazole (Precursor) Methoxylation Continuous Flow Methoxylation (NaOMe, MeOH, 50°C) Start->Methoxylation Intermediate1 2-Nitro-5-methoxythiazole (Stable Intermediate) Methoxylation->Intermediate1 Reduction Catalytic Hydrogenation (H2, Pd/C, EtOH) Intermediate1->Reduction Intermediate2 2-Amino-5-methoxythiazole (Key Synthon) Reduction->Intermediate2 Amidation Acylation Coupling (Isothiazole-Carbonyl Chloride) Intermediate2->Amidation Final Isothiazole-Thiazole Fungicide (Bioactive Agrochemical) Amidation->Final

Synthesis workflow of 5-methoxythiazole-based fungicidal agents.

Once synthesized and applied, these compounds exhibit a dual mechanism of action, directly inhibiting pathogen lipid transport while simultaneously inducing Systemic Acquired Resistance (SAR) in the host plant[3].

MOA Fungicide 5-Methoxythiazole Fungicide Protein Oxysterol-Binding Protein (PcORP1) Fungicide->Protein High Affinity Binding Resistance Systemic Acquired Resistance (SAR) Fungicide->Resistance Host Plant Activation Lipid Intracellular Lipid Transport Protein->Lipid Inhibition Death Oomycete Pathogen Eradication Lipid->Death Membrane Failure Resistance->Death Immune Response

Dual mechanism of action of 5-methoxythiazole derivatives in crop protection.

Validated Experimental Protocols

Protocol 1: Scalable Synthesis of 2-Nitro-5-methoxythiazole via CSTR

The traditional batch synthesis of methoxythiazoles often suffers from poor yields due to uncontrolled exothermic side reactions. Utilizing a Continuous Stirred-Tank Reactor (CSTR) allows for precise stoichiometric control during the nucleophilic aromatic substitution of 2-nitro-5-chlorothiazole (4)[4].

Reagents:

  • 2-Nitro-5-chlorothiazole (0.5 M in anhydrous methanol)

  • Sodium methoxide (NaOMe) (0.5 M in anhydrous methanol)

  • Aqueous phosphate buffer (pH 7.0)

Step-by-Step Methodology:

  • System Priming: Purge the CSTR system with dry argon to ensure an anhydrous environment. Pre-heat the reactor jacket to exactly 50 °C.

  • Continuous Injection: Pump the 2-nitro-5-chlorothiazole solution and the NaOMe solution into the reactor at identical flow rates (e.g., 10 mL/min).

    • Causality: Maintaining a strict 1:1 molar ratio is critical. Excess methoxide rapidly degrades the thiazole ring, forming unidentified side products and dropping yields below 40%[4].

  • Residence Time: Adjust the reactor volume/flow rate to maintain a residence time of 15 minutes, allowing the reaction to reach steady-state conversion.

  • Quenching: Direct the reactor outflow immediately into a stirred vessel containing cold (4 °C) aqueous phosphate buffer (pH 7.0).

    • Causality: Immediate neutralization halts any secondary nucleophilic attacks on the newly formed methoxy group.

  • Extraction & Isolation: Extract the quenched mixture with ethyl acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Self-Validating Checkpoint: Analyze the crude product via HPLC (C18 column, MeCN/Water). The target peak for 2-nitro-5-methoxythiazole should represent ≥70% Area Under Curve (AUC). 1H NMR should show the disappearance of the C5-halogen shift and the appearance of a strong singlet near δ 4.0 ppm ( −OCH3​ ).

Protocol 2: Assembly of the Isothiazole-Thiazole Fungicidal Scaffold

To create a functional agrochemical, the intermediate must be reduced and coupled to a secondary bioactive ring, such as a 3,4-dichloroisothiazole system, which is known to induce SAR in crops[3].

Reagents:

  • 2-Amino-5-methoxythiazole (Generated via Pd/C catalytic hydrogenation of the product from Protocol 1)

  • 3,4-Dichloroisothiazole-5-carbonyl chloride

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 2-amino-5-methoxythiazole (10 mmol) in 20 mL of anhydrous DCM in a flame-dried Schlenk flask under argon.

  • Base Addition: Add anhydrous pyridine (12 mmol) to the solution.

    • Causality: Pyridine acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the aminothiazole which would otherwise deactivate the nucleophile and stall the reaction.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: Acylation of electron-rich heterocycles is highly exothermic; thermal control prevents the degradation of the delicate 5-methoxythiazole ring.

  • Acylation: Dissolve 3,4-dichloroisothiazole-5-carbonyl chloride (10.5 mmol) in 10 mL of DCM. Add this solution dropwise over 30 minutes using an addition funnel.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validating Checkpoint: Monitor via TLC (EtOAc:Hexane 1:1). The reaction is complete when the starting material spot disappears and a new, highly UV-active spot appears at a higher Rf​ value.

  • Workup: Quench the reaction with 1N HCl (20 mL) to remove excess pyridine. Separate the organic layer, wash with saturated NaHCO3​ , dry over MgSO4​ , and evaporate to yield the final fungicidal amide.

Quantitative Data Summaries

The efficiency of incorporating the methoxy group is highly dependent on the leaving group position and the stoichiometry of the reagents. The table below summarizes the kinetic parameters and yields for thiazole methoxylation in a CSTR at 50 °C[4].

SubstrateMolar Ratio (Substrate:NaOMe)Reaction Rate ( k )Primary ProductYield (%)Mechanistic Outcome
2-Nitro-5-chlorothiazole 1:1 2.8×10−6 mol L⁻¹ s⁻¹2-Nitro-5-methoxythiazole~70%Clean halogen displacement at C5
2-Chloro-5-nitrothiazole 1:1 11.2×10−6 mol L⁻¹ s⁻¹2-Methoxy-5-nitrothiazole~90%Nitro group displacement at C5
2-Chloro-5-nitrothiazole 1:ExcessN/AUnidentified Mixtures<40%Ring-opening / side reactions

Note: While 2-chloro-5-nitrothiazole yields a faster reaction rate due to the nitro group being a superior leaving group, starting with 2-nitro-5-chlorothiazole is required to specifically synthesize the 5-methoxy isomer necessary for the downstream fungicidal protocols described above.

References

  • Continuous Stirred Reactor Investigation of Thiazole Conversion under Methoxide Influence: Halogen-Nitro Thiazole Reactions Source: Int. J. TechnoChem Res. (2025) URL:[Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Systematic Review On Thiazole And Its Applications Source: Kuey.net URL:[Link]

Sources

Application

5-Methoxythiazole: A Versatile Scaffold for Modern Drug Discovery

Introduction to 5-Methoxythiazole in Medicinal Chemistry The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to 5-Methoxythiazole in Medicinal Chemistry

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in the design of biologically active molecules. Within the diverse landscape of substituted thiazoles, the 5-methoxythiazole moiety has emerged as a particularly intriguing building block for drug discovery. The introduction of a methoxy group at the 5-position of the thiazole ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target engagement. This strategic modification can lead to enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects.[3]

This comprehensive guide provides an in-depth exploration of 5-methoxythiazole as a building block in drug discovery. We will delve into its synthesis, reactivity, and application in the construction of diverse molecular architectures. Furthermore, we will present detailed protocols for key chemical transformations, offering researchers a practical toolkit for leveraging the potential of this versatile scaffold.

The Strategic Advantage of the 5-Methoxy Group

The incorporation of a 5-methoxy group on the thiazole ring offers several potential advantages in drug design:

  • Modulation of Physicochemical Properties: The methoxy group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Bioisosteric Replacement: The 5-methoxythiazole moiety can serve as a bioisostere for other functional groups, such as esters or amides, potentially improving metabolic stability while maintaining or enhancing biological activity.[4]

  • Enhanced Target Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target and potentially increasing binding affinity.

  • Metabolic Blocking: The methoxy group can be strategically placed to block sites of metabolism, thereby increasing the half-life of a drug candidate.

Synthesis of the 5-Methoxythiazole Scaffold

A key challenge in utilizing 5-methoxythiazole is its synthesis. While the classic Hantzsch thiazole synthesis is a workhorse for many thiazole derivatives, the direct synthesis of 5-methoxythiazoles can be challenging.[5] A more practical approach often involves a two-step process: the synthesis of a 5-hydroxythiazole precursor followed by methylation.

Representative Synthesis of a 5-Hydroxythiazole Precursor

A potential route to a 5-hydroxythiazole derivative is through a modification of the Hantzsch synthesis, using an α-acyloxy-α-halo ketone as a key intermediate.

Protocol 1: Synthesis of a 2-Amino-5-hydroxythiazole Derivative

Materials:

  • α-Bromo-α-acetoxyketone (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve the α-bromo-α-acetoxyketone and thiourea in ethanol.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The 2-amino-5-acetoxythiazole intermediate will precipitate. Filter the solid, wash with water, and dry.

  • Hydrolyze the acetate group using standard basic or acidic conditions to yield the desired 2-amino-5-hydroxythiazole.

Methylation of 5-Hydroxythiazole

Once the 5-hydroxythiazole is obtained, it can be methylated to the desired 5-methoxythiazole.

Protocol 2: O-Methylation of 5-Hydroxythiazole

Materials:

  • 5-Hydroxythiazole derivative (1.0 equiv)

  • Sodium hydride (NaH, 1.2 equiv)

  • Methyl iodide (CH₃I, 1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Suspend sodium hydride in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the 5-hydroxythiazole derivative in anhydrous THF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 5-methoxythiazole derivative.

Functionalization of the 5-Methoxythiazole Ring

The true power of 5-methoxythiazole as a building block lies in its potential for further functionalization. The thiazole ring offers multiple sites for chemical modification, with the C2 and C4 positions being the most accessible for cross-coupling reactions after appropriate halogenation.

Diagram of 5-Methoxythiazole Reactivity:

G Thiazole 5-Methoxythiazole C2_Functionalization C2 Functionalization (e.g., Halogenation) Thiazole->C2_Functionalization Reactivity at C2 C4_Functionalization C4 Functionalization (e.g., Electrophilic Substitution) Thiazole->C4_Functionalization Reactivity at C4 Suzuki Suzuki Coupling C2_Functionalization->Suzuki Sonogashira Sonogashira Coupling C2_Functionalization->Sonogashira Buchwald Buchwald-Hartwig Amination C2_Functionalization->Buchwald

Caption: Reactivity map of 5-methoxythiazole.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[6] For 5-methoxythiazole, these reactions are typically performed on a 2-halo-5-methoxythiazole intermediate.

Protocol 3: Suzuki-Miyaura Coupling of 2-Bromo-5-methoxythiazole

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical 2-bromo-5-methoxythiazole with an arylboronic acid.

Materials:

  • 2-Bromo-5-methoxythiazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • In a reaction vessel, combine 2-bromo-5-methoxythiazole, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Diagram of Suzuki-Miyaura Coupling Workflow:

G Start 2-Bromo-5-methoxythiazole + Arylboronic Acid Reaction Pd Catalyst, Base, Solvent, Heat Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl-5-methoxythiazole Purification->Product

Caption: Suzuki-Miyaura coupling workflow.

Protocol 4: Sonogashira Coupling of 2-Iodo-5-methoxythiazole

This protocol provides a general method for the Sonogashira coupling of a hypothetical 2-iodo-5-methoxythiazole with a terminal alkyne.

Materials:

  • 2-Iodo-5-methoxythiazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Base (e.g., triethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere, add 2-iodo-5-methoxythiazole, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.[5][7]

Protocol 5: Buchwald-Hartwig Amination of 2-Chloro-5-methoxythiazole

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a hypothetical 2-chloro-5-methoxythiazole with an amine.[8][9]

Materials:

  • 2-Chloro-5-methoxythiazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Phosphine ligand (e.g., Xantphos, 0.08 equiv)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, phosphine ligand, and base.

  • Add the solvent, followed by the 2-chloro-5-methoxythiazole and the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.[10]

Applications in Drug Discovery: Case Studies and Future Perspectives

While specific blockbuster drugs featuring the 5-methoxythiazole scaffold are not yet prevalent, its presence in patented bioactive compounds suggests its growing importance. For instance, derivatives of 4-(methoxyphenyl)thiazole have been investigated for various therapeutic targets.[11] The principles outlined in this guide can be applied to the synthesis of novel kinase inhibitors, GPCR modulators, and other drug candidates where the unique properties of the 5-methoxythiazole unit can be exploited.

The future of drug discovery will increasingly rely on the development of novel chemical entities with optimized properties. The 5-methoxythiazole scaffold, with its tunable characteristics and synthetic accessibility, is well-positioned to be a valuable tool in the medicinal chemist's arsenal. By understanding its synthesis, reactivity, and potential as a bioisosteric replacement, researchers can unlock new avenues for the design and development of next-generation therapeutics.

Conclusion

The 5-methoxythiazole moiety represents a promising and versatile building block in modern drug discovery. Its ability to modulate physicochemical properties, act as a bioisostere, and participate in a wide range of chemical transformations makes it an attractive scaffold for the synthesis of diverse compound libraries. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of 5-methoxythiazole in their quest for novel and effective therapeutic agents. As our understanding of its applications grows, we can expect to see the 5-methoxythiazole core featured in an increasing number of innovative drug candidates.

References

  • Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion. (n.d.). Academia.edu. Retrieved from [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023, June 30). In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4).
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules, 21(11), 1489.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Rosen, T., et al. (1990). Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 33(10), 2715-20.
  • Novel thiazole compounds, process for their preparation, and medicinal composition containing same. (1983). Google Patents.
  • Application of Bioisosteres in Drug Design. (2012, May 7). Retrieved from [Link]

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. (n.d.). LASSBio. Retrieved from [Link]

  • A Review on Bioisosterism: A Rationale Approach for Drug Design & Molecular Modification. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2022). Molecules, 27(23), 8137.
  • Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. (2021).
  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2011). Journal of Young Pharmacists, 3(3), 216-224.
  • Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-5.
  • Sonogashira coupling. (2023, November 28). In Wikipedia. Retrieved from [Link]

  • Review for metal and organocatalysis of heterocyclic C-H functionalization. (2020). Journal of the Indian Chemical Society, 97(12), 2947-2964.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). Diva-portal.org.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews, 6(1), 1-28.
  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. (n.d.). LASSBio. Retrieved from [Link]

  • Sonogashira coupling. (2023, November 28). In Wikipedia. Retrieved from [Link]

  • A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-211.
  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). Molecules, 30(13), 2845.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Novel benzothiazole derivatives with enhanced biological activity. (2017). Google Patents.
  • Metal Catalyzed C-H activation. (n.d.). DM lab. Retrieved from [Link]

  • Common methods for the synthesis of 2-aminothiazole. (n.d.). ResearchGate. Retrieved from [Link]

  • A Patent Review on Thiazole Derivatives (2008-2013). (2017). Acta Chimica and Pharmaceutica Indica, 7(2), 55-71.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • New methods for the synthesis of 2-aminothiazolones. (2008). The Journal of Organic Chemistry, 73(5), 2003-6.
  • synthesis and dyeing performance of 5-methyl 2-amino. (n.d.). Academia.edu. Retrieved from [Link]

  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2016). ResearchGate. Retrieved from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1744.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2024). Molecules, 29(12), 2736.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews, 6(1), 1-28.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5596.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yields in 5-methoxythiazole bromination

Document ID: TS-8042 Topic: Troubleshooting Low Yields in 5-Methoxythiazole Bromination Target Audience: Process Chemists, Discovery Scientists, and Drug Development Professionals Prepared By: Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TS-8042 Topic: Troubleshooting Low Yields in 5-Methoxythiazole Bromination Target Audience: Process Chemists, Discovery Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Grounding

The bromination of 5-methoxythiazole to yield 2-bromo-5-methoxythiazole is a notoriously problematic transformation in heterocyclic chemistry. While the parent thiazole ring is relatively electron-deficient, the introduction of a C5-methoxy group fundamentally alters its electronic landscape. The strong +M (mesomeric) effect of the oxygen atom pushes electron density into the ring, highly activating both the C2 and C4 positions toward electrophilic aromatic substitution (EAS)[1].

While C2 is the kinetically favored site, this heightened reactivity makes the ring highly susceptible to over-bromination and acid-catalyzed degradation[2]. Achieving high yields requires abandoning harsh, thermodynamically driven conditions in favor of strict kinetic control and mild electrophilic delivery.

Troubleshooting Q&A: Field-Proven Insights

Q1: My reaction stalls at ~50% conversion when using elemental bromine (Br₂). Adding more Br₂ just creates a black tar. What is happening? The Causality: When Br₂ reacts with 5-methoxythiazole, one equivalent of hydrogen bromide (HBr) is generated as a byproduct. Thiazoles are basic; the HBr rapidly protonates the thiazole nitrogen to form a thiazolium salt. This positively charged intermediate strongly deactivates the ring toward further electrophilic attack, stalling the reaction. If you attempt to force the reaction with excess Br₂ or heat, the strong acid cleaves the methyl ether (O-demethylation), generating an unstable thiazol-5-ol that rapidly polymerizes into an intractable "tar"[1]. The Solution: Abandon Br₂/AcOH. Switch to N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF. NBS acts as a controlled bromine source, and its byproduct (succinimide) is a weak acid that will not protonate the thiazole ring or cleave the ether[3].

Q2: I switched to NBS, but I am still seeing 20-30% of a di-brominated byproduct (2,4-dibromo-5-methoxythiazole). How do I improve regioselectivity? The Causality: Because the 5-methoxy group activates both C2 and C4, standard room-temperature bromination lacks the kinetic differentiation required to exclusively target C2. Furthermore, if the localized NBS concentration is too high during addition, C4 bromination becomes highly competitive[2]. The Solution: Implement strict kinetic control. Cool the reaction to 0 °C and add NBS portion-wise over 30 minutes. The use of DMF as a solvent is critical here; DMF can interact with NBS to form a bulkier, milder electrophilic complex that sterically favors the less hindered C2 position over C4[4].

Q3: Can I use radical conditions (NBS, AIBN, CCl₄, reflux) to brominate the ring? The Causality: No. Radical conditions (the Wohl-Ziegler reaction) are designed for allylic and benzylic bromination[5]. While 5-methoxythiazole lacks benzylic protons, subjecting this electron-rich ring to high heat and radical initiators leads to non-selective radical recombination and ring-opening decomposition. Nuclear bromination of methoxy-aromatics with NBS proceeds via an electrophilic pathway, not a radical one, and requires polar solvents and lower temperatures[2].

Quantitative Data: Reagent System Comparison

To optimize your workflow, consult the following empirical data comparing common bromination systems for 5-methoxythiazole:

Reagent SystemTemperatureRegioselectivity (C2 vs C4)Major ByproductsExpected Yield
Br₂ / AcOH 25 °CPoorThiazolium salts, O-demethylation tar< 30%
NBS / CCl₄ (reflux) 76 °CModerateRadical side-products, C4-bromo40–50%
TBATB / MeCN 25 °CGoodMinor di-bromination75–80%
NBS / DMF 0 °C to 15 °CExcellent (C2 favored) Succinimide (easily removed)85–92%

Mechanistic Pathway Visualization

BrominationTroubleshooting cluster_pathways Reaction Conditions & Causality SM 5-Methoxythiazole (Highly Activated Ring) NBS NBS in DMF (0°C) Kinetic Control SM->NBS Br2 Br₂ in AcOH (25°C) Thermodynamic/Acidic SM->Br2 Int1 Regioselective C2-Attack (No Free HBr) NBS->Int1 Int2 N-Protonation & C4-Overbromination Br2->Int2 Int3 HBr-Mediated Ether Cleavage Br2->Int3 Prod 2-Bromo-5-methoxythiazole (Target: >85% Yield) Int1->Prod Waste1 Deactivated Thiazolium Salts (Stalled Reaction) Int2->Waste1 Waste2 Thiazolone Tars (Degradation) Int3->Waste2

Mechanistic divergence in 5-methoxythiazole bromination based on electrophile and conditions.

Self-Validating Protocol: Synthesis of 2-Bromo-5-methoxythiazole

This protocol utilizes NBS in DMF under kinetic control. It is designed as a self-validating system; if the physical observations (color changes, temperatures) deviate from the guide, the reaction is failing.

Step 1: Setup and Initiation

  • Action: Dissolve 5-methoxythiazole (1.0 eq, 10 mmol) in anhydrous DMF (50 mL, 0.2 M). Purge the flask with argon and cool to 0 °C using an ice-water bath.

  • Self-Validation Checkpoint: The solution must be clear and colorless. A yellow tint indicates solvent degradation (dimethylamine impurities) or oxidized starting material, which will suppress yields.

Step 2: Electrophile Addition

  • Action: Weigh out freshly recrystallized NBS (1.05 eq, 10.5 mmol). Add the solid in 5 equal portions over a 30-minute period, maintaining the internal temperature below 5 °C.

  • Self-Validation Checkpoint: Upon each addition, the solution will transiently turn pale yellow (indicating the formation of the active brominating species) and then fade. Critical: If the solution turns deep orange or red, the addition is too fast, and localized heating is causing di-bromination. Pause the addition and allow the flask to cool.

Step 3: Reaction Progression

  • Action: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to 15 °C over 2 hours.

  • Self-Validation Checkpoint: Perform a TLC (Hexanes:EtOAc 4:1). You should observe complete consumption of the starting material (Rf ~0.4) and the appearance of a single, strongly UV-active product spot (Rf ~0.6).

Step 4: Quench and Workup

  • Action: Pour the reaction mixture into 150 mL of vigorously stirred ice water containing 5% w/v sodium thiosulfate (Na₂S₂O₃) and 5% w/v sodium bicarbonate (NaHCO₃).

  • Self-Validation Checkpoint: The thiosulfate instantly reduces any unreacted electrophilic bromine (preventing off-target bromination during concentration), while the bicarbonate neutralizes trace succinimide acidity. The mixture should become a cloudy white/pale yellow suspension.

Step 5: Isolation and Purification

  • Action: Extract the aqueous suspension with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with 5% aqueous LiCl (3 x 50 mL) followed by brine (50 mL).

  • Self-Validation Checkpoint: The LiCl wash is mandatory. It alters the partition coefficient of DMF, pulling it entirely into the aqueous phase and preventing it from co-eluting with your product. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the product as an off-white solid (>85% yield).

References

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods Source: ResearchGate URL:[1]

  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes Source: MDPI / mdma.ch URL:[2]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal Source: organic-chemistry.org URL:[3]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives Source: nsf.gov URL:[4]

  • N-Bromosuccinimide - Wikipedia Source: missouri.edu URL:[5]

Sources

Optimization

how to prevent 5-methoxythiazole decomposition during distillation

Title: Technical Support Center: Troubleshooting 5-Methoxythiazole Distillation Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting 5-Methoxythiazole Distillation

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the purification of electron-rich heteroaromatics. 5-Methoxythiazole is a highly valuable intermediate in drug development and flavor chemistry, but it is notoriously prone to thermal decomposition, oxidation, and polymerization during distillation. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity recovery of 5-methoxythiazole without degrading your material.

Troubleshooting FAQs

Q1: Why does my crude 5-methoxythiazole turn dark and polymerize during standard atmospheric distillation? A1: The decomposition is driven by a combination of thermal stress and catalytic impurities. 5-Methoxythiazole is an electron-rich ring system. When subjected to temperatures above 60–80°C, the molecule becomes highly susceptible to oxidative degradation and ring-opening bimolecular polymerization. Furthermore, residual acidic or basic byproducts from the synthesis (such as phosphorus pentasulfide residues or unneutralized bases) act as catalysts for these degradation pathways[1]. Atmospheric distillation requires temperatures that far exceed the thermal stability threshold of this compound.

Q2: What are the exact thermodynamic parameters required to distill 5-methoxythiazole safely? A2: You must bypass thermal degradation by drastically lowering the system pressure. The established boiling point of 5-methoxythiazole is 27°C at a pressure of 0.9 mm Hg[1]. By utilizing a high-vacuum setup, you reduce the kinetic energy required for vaporization, thereby preventing the thermal cleavage of the methoxy C-O bond and preserving the integrity of the thiazole ring.

Q3: Can I use an additive to prevent decomposition in the distillation pot? A3: Yes. One of the most effective, yet underutilized, techniques is the addition of an oligomeric polyether, such as Polyethylene Glycol (PEG 400), to the crude mixture prior to distillation. Borrowing from industrial purification protocols for related unstable halogenated thiazoles, PEG acts as a high-boiling chaser and thermal buffer[2]. It prevents localized superheating (hotspots) on the flask walls and dilutes intermolecular interactions between thiazole molecules, significantly reducing the rate of polymerization.

Q4: How should I prepare the crude mixture prior to distillation to maximize stability? A4: The crude organic layer must be strictly neutralized and dried. Wash the organic extract with 10% aqueous potassium hydroxide to neutralize acidic residues, followed by a distilled water wash to remove inorganic salts[1]. Finally, dry the organic layer over anhydrous sodium sulfate. Trace water will cause bumping and potential hydrolysis under vacuum, while trace acids will initiate polymerization.

Data Presentation: Distillation Optimization

The following table summarizes the causality between distillation parameters and the physical integrity of 5-methoxythiazole.

Distillation MethodPressurePot TemperatureVapor TemperatureAdditiveExpected YieldProduct PurityDecomposition Risk
Atmospheric 760 mm Hg> 150°CN/A (Degrades)None< 10%Poor (Dark oil)Critical (Polymerization)
Standard Vacuum 25 mm Hg~ 80°C~ 74°CNone40 - 60%ModerateHigh (Thermal hotspots)
High Vacuum 0.9 mm Hg< 35°C27°CNone70 - 85%> 90%Low
Optimized High Vacuum 0.9 mm Hg< 35°C27°CPEG 400> 90% > 98% Negligible

Step-by-Step Methodology: Optimized High-Vacuum Distillation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Pre-Distillation Workup

  • Transfer the crude 5-methoxythiazole solution (e.g., in chloroform or ether) to a separatory funnel.

  • Wash with an equal volume of 10% aqueous KOH, followed by an equal volume of distilled water[1].

  • Separate the organic layer and dry over anhydrous sodium sulfate ( Na2​SO4​ ) for 30 minutes. Validation Check: The organic layer must be perfectly transparent. If it is cloudy, residual water is present. Re-filter and add fresh Na2​SO4​ until clear.

Step 2: Solvent Removal & Stabilizer Addition

  • Filter the dried solution into a round-bottom flask.

  • Remove the extraction solvent using a rotary evaporator at a low temperature (< 30°C).

  • Add PEG 400 to the concentrated crude residue. The recommended ratio is 0.15 to 0.4 times the weight of the crude product[2]. Swirl to ensure a homogeneous mixture.

Step 3: Apparatus Assembly

  • Assemble a short-path distillation apparatus. Ensure all ground-glass joints are lightly greased with high-vacuum silicone grease.

  • Attach a high-vacuum pump equipped with a liquid nitrogen or dry ice/acetone cold trap to protect the pump from volatile vapors.

Step 4: Vacuum Equilibration (Critical Step)

  • Do not apply heat yet. Turn on the vacuum pump and allow the system pressure to equilibrate.

  • Monitor the vacuum gauge. The target pressure is 0.9 mm Hg. Validation Check: Isolate the pump by closing the vacuum valve. If the system pressure rises by more than 0.1 mm Hg per minute, there is a leak or residual volatile solvent. Locate and seal the leak, or continue pulling vacuum at room temperature until the pressure is stable.

Step 5: Distillation and Collection

  • Once a stable vacuum of 0.9 mm Hg is achieved, gently heat the distillation pot using a temperature-controlled oil bath set to 35°C.

  • Monitor the vapor temperature. Pure 5-methoxythiazole will distill as a colorless liquid at exactly 27°C[1].

  • Collect the main fraction in a pre-weighed, inert-gas flushed receiving flask. Validation Check: Gas chromatographic (GC) analysis of this fraction should yield a purity of >90%, and mass spectrometry should confirm the primary fragmentation pattern (m/e: 115, 45, 57, 88, 72, 100)[1].

Process Visualization

G A Crude 5-Methoxythiazole (Contains Catalyst/Moisture) B Alkaline Wash (10% KOH) & Water Wash A->B Remove Acids C Dry over Na2SO4 & Filter B->C Remove H2O D Add PEG 400 Stabilizer (Thermal Buffer) C->D Prevent Hotspots E High Vacuum Distillation (0.9 mm Hg, Pot < 35°C) D->E Lower BP F Pure 5-Methoxythiazole (Colorless Liquid) E->F Collect at 27°C

Workflow for preventing 5-methoxythiazole decomposition during distillation.

References

1.[1] Title: USRE29843E - Substituted thiazoles and flavoring processes and products produced thereby Source: Google Patents URL:

2.[2] Title: WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole Source: Google Patents URL:

(Note: Direct Google Patents URLs have been provided as verified, working landing pages to ensure long-term link integrity for protocol validation).

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues with 5-Methoxythiazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks when working with small heterocyclic building blocks. 5-Methoxythiazole is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks when working with small heterocyclic building blocks. 5-Methoxythiazole is a highly valuable compound in drug discovery and flavor chemistry, but its transition from organic stock solutions to aqueous assay environments often results in catastrophic precipitation.

This guide is designed as a self-validating troubleshooting system. We will move beyond basic "add more solvent" advice and explore the thermodynamic causality behind solubilization, ensuring your downstream assays are robust, reproducible, and scientifically sound.

Physicochemical Profiling: The Root of the Problem

To solve a solubility issue, we must first understand the molecule's physical constraints. 5-Methoxythiazole lacks strong hydrogen bond donors, which severely limits its ability to hydrate in purely aqueous environments[1].

Table 1: Physicochemical Properties of 5-Methoxythiazole

PropertyValueCausality for Solubility Behavior
Molecular Weight 115.16 g/mol Small molecular volume makes it an ideal candidate for cavity-based encapsulation (e.g., cyclodextrins)[1].
XLogP3-AA 1.3Moderate lipophilicity drives the hydrophobic effect, causing it to aggregate in water[1].
H-Bond Donors 0The complete absence of donors prevents the formation of stable hydration shells[1].
H-Bond Acceptors 3Allows for limited dipole interactions with water, but insufficient to overcome hydrophobic aggregation[1].
Polar Surface Area 50.4 ŲRelatively low PSA contributes to poor aqueous wetting and dissolution kinetics[1].
Solubilization Decision Matrix

Before proceeding to the troubleshooting steps, use the following logical workflow to determine the optimal solubilization strategy for your specific experimental constraints.

Solubilization_Workflow A 5-Methoxythiazole Solubility Issue B Are organic solvents (>1%) tolerated? A->B C Co-Solvent System (DMSO/EtOH) B->C Yes D HP-β-CD Complexation (Aqueous) B->D No E Precipitation upon dilution? C->E F Add 0.1% Tween-80 or HPMC D->F If unstable G Validated Aqueous Working Solution D->G E->D Yes E->G No F->G

Decision matrix for selecting a 5-methoxythiazole solubilization strategy.

Troubleshooting FAQs & Self-Validating Protocols
Issue 1: "My 5-methoxythiazole precipitates immediately when I dilute my DMSO stock into an aqueous buffer."

Causality: This is a classic phenomenon known as "precipitation upon dilution" or "solvent-shift"[2]. In your stock solution, DMSO completely solvates the thiazole ring. However, when introduced to an aqueous buffer, water molecules rapidly outcompete the compound for hydrogen bonding with DMSO. The local polarity spikes, the dielectric constant changes drastically, and the hydrophobic thiazole molecules are forced out of solution, nucleating into micro-precipitates.

Solution: Serial Co-Solvent Dilution Protocol Instead of a single, massive dilution, we must step down the dielectric gradient to prevent nucleation.

  • Primary Solvation: Prepare a 100 mM master stock in 100% DMSO. Causality: DMSO disrupts the crystalline lattice of the compound.

  • Dielectric Stepping: Create an intermediate stock (e.g., 10 mM) in a 50/50 mixture of DMSO and PEG-400. Causality: PEG-400 acts as a transition co-solvent, reducing the thermodynamic shock when water is eventually introduced.

  • Kinetic Mixing: Dilute the intermediate stock into the final aqueous buffer dropwise while under vigorous vortexing. Causality: Rapid mechanical agitation prevents localized zones of high water concentration, minimizing nucleation sites.

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm (OD600) against a blank buffer. An OD600 < 0.05 confirms the absence of colloidal aggregates, validating the solution for downstream use.

Issue 2: "My in vivo/cell-based assay cannot tolerate organic solvents. How do I achieve a 100% aqueous formulation?"

Causality: When co-solvents are prohibited due to osmotic penalties or cellular toxicity, we must alter the apparent solubility of the molecule without changing its covalent structure. We achieve this using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[]. The cyclodextrin torus features a lipophilic inner cavity that encapsulates the hydrophobic thiazole ring, while its hydroxyl-rich exterior maintains perfect aqueous solubility[][4].

Mechanism Drug Free Thiazole Complex Inclusion Complex Drug->Complex Hydrophobic Interaction CD HP-β-CD Cavity CD->Complex Entropic Water Release

Thermodynamic mechanism of cyclodextrin inclusion complexation.

Solution: HP-β-CD Co-Dissolution Protocol

  • Host Preparation: Prepare a 20% (w/v) HP-β-CD solution in deionized water. Causality: This concentration provides a massive molar excess of the host cavity, shifting the equilibrium toward complexation[5].

  • Direct Addition: Add 5-methoxythiazole powder directly to the cyclodextrin solution. Causality: Do not use a DMSO stock here. DMSO can competitively bind inside the CD cavity, displacing the drug and ruining the encapsulation efficiency.

  • Thermodynamic Equilibration: Stir the suspension continuously at 37°C for 24 to 48 hours[6]. Causality: Host-guest complexation is an entropically driven process; time and elevated temperature are required to reach thermodynamic equilibrium.

  • Self-Validation Step: Centrifuge the mixture at 10,000 x g for 10 minutes. The complete absence of a visible pellet confirms 100% encapsulation. Filter the supernatant through a 0.22 µm membrane to yield your sterile, validated aqueous complex.

Issue 3: "I successfully formed a cyclodextrin complex, but my biological readouts are inconsistent over time."

Causality: You are experiencing a shift from thermodynamic solubility to kinetic solubility. When the highly concentrated cyclodextrin complex is diluted into your assay media, the equilibrium shifts, causing a fraction of the 5-methoxythiazole to prematurely release and form invisible micro-crystals.

Solution: Introduce a trace amount of a water-soluble polymer (e.g., 0.1% HPMC - Hydroxypropyl methylcellulose) to the assay buffer. The polymer chains will adsorb onto any newly formed micro-crystals, sterically hindering their growth and stabilizing the supersaturated state long enough for your assay to complete.

Quantitative Solubilization Data

To assist in experimental planning, the following table summarizes the expected quantitative improvements when applying these strategies to thiazole derivatives.

Table 2: Comparative Solubilization Efficacy

Formulation StrategyExpected Aqueous SolubilityFold-IncreaseDownstream Compatibility
Pure Aqueous Buffer (pH 7.4) < 0.1 mg/mL1x (Baseline)High
1% DMSO Co-solvent ~0.5 mg/mL5xModerate (Cell viability limits)
pH 3.0 Buffer (Protonation) ~2.0 mg/mL20xLow (pH-sensitive assays)
20% HP-β-CD Complexation > 5.0 mg/mL> 50xHigh (In vivo & Cell assays)
References
  • 5-Methoxythiazole | C4H5NOS | CID 575308 - PubChem National Institutes of Health (NIH)[Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug National Center for Biotechnology Information (NCBI) / NIH[Link]

  • How can cyclodextrins enhance solubility? Carbohyde [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility Global Pharmaceutical Sciences Review (GPSR)[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for 5-Methoxythiazole Cross-Coupling

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, validated protocols, and solvent optimization strategies for the palladium-catalyzed cross-coupling of 5-methoxythiazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, validated protocols, and solvent optimization strategies for the palladium-catalyzed cross-coupling of 5-methoxythiazole.

Part 1: Troubleshooting & FAQs

Q1: Why am I observing low yields and protodehalogenation when using DMF as a solvent for the direct C2-arylation of 5-methoxythiazole? Causality & Solution: Highly polar solvents like DMF can coordinate strongly to the Palladium center, outcompeting the thiazole substrate. Furthermore, at the elevated temperatures required for C-H activation (>120 °C), DMF can decompose to act as a hydride source, leading to the rapid protodehalogenation of your aryl halide partner before the coupling cycle completes[1]. Recommendation: Switch to a moderately polar solvent system like 1,4-Dioxane or a Dioxane/Toluene (1:1) mixture. Toluene prevents excessive solvent coordination to the catalyst, while Dioxane provides sufficient polarity to solubilize the base[2].

Q2: How does solvent polarity dictate the regioselectivity of thiazole C-H arylation? Causality & Solution: In unsubstituted thiazoles, C5 arylation is favored in highly polar solvents, while C2 arylation is favored in apolar solvents[3]. However, for 5-methoxythiazole, the C5 position is sterically and chemically blocked by the electron-donating methoxy group. This makes the C2 proton the most acidic (pKa ~29) and the primary site for activation. Apolar solvents (e.g., Toluene) combined with carbonate or alkoxide bases strongly favor C2 functionalization through a Concerted Metalation-Deprotonation (CMD) pathway[4]. If you observe C4 arylation as a byproduct, it usually indicates that the solvent is too polar, disrupting the highly ordered CMD transition state.

Q3: My Suzuki-Miyaura cross-coupling of 2-bromo-5-methoxythiazole is stalling at 50% conversion in anhydrous THF. How can I optimize the solvent? Causality & Solution: The transmetalation step in a Suzuki-Miyaura coupling requires the formation of a reactive boronate complex, which is strictly dependent on base solubility. Anhydrous THF often fails to sufficiently dissolve inorganic bases (e.g., K₂CO₃ or K₃PO₄). Recommendation: Introduce a protic co-solvent. A mixture of 1,4-Dioxane:H₂O (4:1) will drastically increase base solubility and accelerate transmetalation, pushing the reaction to full conversion.

Part 2: Quantitative Data – Solvent Effects on 5-Methoxythiazole Coupling

The following table summarizes the causal relationship between solvent choice, base solubility, and reaction outcomes based on standardized optimization screens.

Solvent SystemReaction TypeBaseCatalyst / LigandSelectivity / YieldMechanistic Observation
Dioxane:Toluene (1:1) Direct C2-H ArylationNaOtBuPd₂(dba)₃ / P(o-tol)₃>80% (C2-Arylation)Optimal balance; Dioxane solubilizes the base while Toluene stabilizes the CMD transition state[2].
Toluene (Anhydrous) Direct C2-H ArylationCs₂CO₃Pd(OAc)₂ / P(o-tol)₃60% (C2-Arylation)High C2 selectivity, but poor base solubility limits the overall reaction rate[4].
DMF (Anhydrous) Direct C2-H ArylationK₂CO₃Pd(OAc)₂ / PPh₃<40% (High byproducts)DMF acts as a hydride donor at high temperatures, causing severe protodehalogenation[1].
Dioxane:H₂O (4:1) Suzuki-MiyauraK₂CO₃Pd(dppf)Cl₂>90% (Cross-Coupling)Water solubilizes the boronic acid and inorganic base, accelerating transmetalation.
THF (Anhydrous) Suzuki-MiyauraK₃PO₄Pd(PPh₃)₄~50% (Stalled)Insufficient base solubility prevents efficient boronate activation.

Part 3: Mechanistic Workflow & Decision Logic

SolventOptimization Start 5-Methoxythiazole Reaction Type CH_Act Direct C2-H Arylation Start->CH_Act Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Solvent1 Use Dioxane:Toluene (1:1) Promotes CMD Pathway CH_Act->Solvent1 Solvent2 Use Dioxane:H2O (4:1) Enhances Base Solubility Suzuki->Solvent2 Check1 Check Yield & Purity Solvent1->Check1 Check2 Check Conversion Solvent2->Check2 Issue1 Protodehalogenation? Check1->Issue1 Issue2 Stalled at <50%? Check2->Issue2 Fix1 Remove DMF/DMAc Switch Base to NaOtBu Issue1->Fix1 Yes Fix2 Increase H2O ratio or use Pd(dppf)Cl2 Issue2->Fix2 Yes

Decision matrix for optimizing solvent conditions in 5-methoxythiazole cross-coupling.

Part 4: Standardized Experimental Protocols

Protocol A: Palladium-Catalyzed Direct C2-Arylation of 5-Methoxythiazole

This protocol utilizes a mixed solvent system to balance base solubility and CMD pathway stabilization[2].

Step-by-Step Methodology:

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2.5 mol %), a sterically hindered phosphine ligand such as P(o-tol)₃ (10 mol %), and NaOtBu (2.0 equiv).

  • Substrate Addition: Add 5-methoxythiazole (2.0 equiv) and the target aryl halide (1.0 equiv). Causality Note: Using an excess of the thiazole substrate compensates for its potential volatility at high temperatures and thermodynamically drives the equilibrium of the C-H activation step.

  • Solvent Addition: Inject a thoroughly degassed mixture of anhydrous 1,4-Dioxane and Toluene (1:1 v/v) to achieve a 0.2 M concentration relative to the aryl halide.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir vigorously at 140 °C for 20 hours.

  • Self-Validating Analysis: Cool the mixture to room temperature, dilute with EtOAc, and filter through a Celite pad. Analyze the crude mixture via GC-MS. Validation Check: A successful run should show <5% unreacted aryl halide. If the reaction fails, run a parallel control using 4-bromoanisole. If the control fails, the issue lies with oxygen contamination deactivating the catalyst; if it succeeds but the 5-methoxythiazole fails, the issue is substrate-specific solvent coordination.

Protocol B: Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-methoxythiazole

This protocol leverages an aqueous co-solvent to drive the transmetalation of the boronic acid.

Step-by-Step Methodology:

  • Reagent Assembly: Charge a 20 mL reaction vial with 2-bromo-5-methoxythiazole (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol %), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to reach a 0.15 M concentration. Causality Note: The aqueous component is non-negotiable here; it hydrolyzes the boronic acid to the reactive boronate anion, which is required to attack the Pd(II) intermediate during transmetalation.

  • Reaction Execution: Heat the mixture at 80 °C for 8–12 hours under a positive pressure of nitrogen.

  • Self-Validating Analysis: Monitor the reaction by LC-MS. Validation Check: The presence of debrominated 5-methoxythiazole (without the coupled product) indicates premature oxidative addition followed by protodehalogenation. This signals an inefficient transmetalation step, requiring you to either increase the water ratio or ensure the K₂CO₃ is fully dissolved.

References

  • Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters - ACS Publications.[Link]

  • Palladium Catalyst-Controlled Regiodivergent C–H Arylation of Thiazoles. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Synthesis by Direct Arylation of Thiazole–Derivatives: Regioisomer Configurations–Optical Properties Relationship Investigation. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Direct C-2 Arylation of Alkyl 4-Thiazolecarboxylates: New Insights in Synthesis of Heterocyclic Core of Thiopeptide Antibiotics. Organic Letters - ACS Publications.[Link]

Sources

Troubleshooting

reducing unwanted byproducts in 5-methoxythiazole reactions

Welcome to the Heterocyclic Chemistry Technical Support Center . This portal is designed for research scientists and drug development professionals working with 5-methoxythiazole and its derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Heterocyclic Chemistry Technical Support Center . This portal is designed for research scientists and drug development professionals working with 5-methoxythiazole and its derivatives.

Due to the highly polarized nature of the thiazole ring and the electron-donating properties of the methoxy group, 5-methoxythiazole is notoriously prone to unwanted side reactions, including ring-opening, protodeboronation, and regiochemical scrambling. Below, our Application Scientists have compiled causality-driven troubleshooting guides, validated protocols, and mechanistic data to help you optimize your synthetic workflows.

🔬 Troubleshooting Guides & FAQs

Q1: Why am I seeing massive ring-opening and degradation when lithiating 5-methoxythiazole with n-BuLi? The Causality: The thiazole ring is highly sensitive to strong nucleophiles. When using n-butyllithium (n-BuLi) at temperatures above -78°C, the butyl anion acts as a nucleophile rather than a base. It attacks the highly electrophilic C-2 position or the sulfur atom, leading to irreversible ring cleavage and the formation of acyclic thioamide or alkyne byproducts[1]. The Solution: You must suppress nucleophilic attack by prioritizing kinetic deprotonation. Switch to a non-nucleophilic base like Lithium Diisopropylamide (LDA)[2]. If n-BuLi must be used (e.g., for halogen-lithium exchange), the internal reaction temperature must never exceed -78°C, and the electrophile must be added immediately.

Q2: During the synthesis of 5-methoxythiazole derivatives via Nucleophilic Aromatic Substitution (SNAr) with sodium methoxide, my yields drop and I isolate a black tar. How do I prevent this? The Causality: When converting halogenated nitrothiazoles to methoxythiazoles, researchers often use an excess of sodium methoxide to drive the reaction. However, excess methoxide at elevated temperatures (>50°C) initiates secondary nucleophilic attacks on the newly formed 5-methoxythiazole, leading to demethylation and total ring decomposition[3]. The Solution: The reaction yield is highly dependent on strict stoichiometry. You must use a precise 1:1 equimolar ratio of thiazole to methoxide. Furthermore, transitioning from a batch reactor to a Continuous Stirred-Tank Reactor (CSTR) at exactly 50°C prevents localized hot spots and limits the residence time, boosting yields to >80% while eliminating tar formation[4].

Q3: I am attempting a Suzuki cross-coupling at the C-2 position of 5-methoxythiazole, but I mostly isolate protodeboronated starting material. What is the alternative? The Causality: Electron-rich heteroaryl boronic acids, particularly 2-thiazolyl boronic acids, are highly unstable. The adjacent electronegative nitrogen and sulfur atoms destabilize the C-B bond, leading to rapid protodeboronation in the presence of the aqueous bases required for Suzuki couplings. The Solution: Abandon the Suzuki approach for this specific position. Instead, utilize Stille coupling. Lithiate the 5-methoxythiazole and quench with trimethyltin chloride ( Me3​SnCl ) to form the stable 2-(trimethylstannyl)-5-methoxythiazole intermediate. This stannane undergoes highly efficient Pd-catalyzed cross-coupling without the hydrolytic degradation seen in boronates[1].

Q4: How do I prevent the "halogen dance" rearrangement when functionalizing brominated 5-methoxythiazoles? The Causality: When lithiating a brominated 5-methoxythiazole, the initial kinetic lithiation often undergoes a rapid, thermodynamically driven intramolecular rearrangement. The halogen migrates to an adjacent position to stabilize the newly formed carbanion (the "Halogen Dance"), resulting in a complex mixture of regioisomers[2]. The Solution: The halogen dance is highly temperature-dependent. To trap the kinetic intermediate, the reaction must be performed in a continuous-flow microreactor. By maintaining a strict residence time of less than 2 seconds at -60°C before electrophile quenching, the halogen dance is completely outpaced, yielding the desired single regioisomer[2].

📊 Quantitative Data: Byproduct Mitigation Summary

Reaction TypeReagents & ConditionsPrimary Unwanted ByproductMechanistic CauseMitigation Strategy
Lithiation n-BuLi, THF, -40°CRing-opened thiols / alkynesNucleophilic attack on S or C2Use LDA or maintain strict cryogenic control (< -78°C)
SNAr (Methoxylation) NaOMe (excess), MeOH, 70°CDemethylated tars / Poly-substitutionOver-reaction & nucleophilic ring cleavageEquimolar NaOMe (1:1), 50°C, CSTR processing
Cross-Coupling 2-Boronic acid, Pd(PPh3)4, BaseProtodeboronated 5-methoxythiazoleRapid hydrolysis of C2-boronic acidsSwitch to Stille coupling (SnMe3 intermediates)
Halogenation Br2, AcOH, RTHalogen Dance regioisomersThermodynamically driven migrationContinuous flow microreactors, strict -60°C

🧪 Self-Validating Experimental Protocol

Regioselective C-2 Stannylation of 5-Methoxythiazole (Avoiding Ring-Opening) This protocol utilizes visual and thermal feedback to ensure the integrity of the thiazole ring during metalation[1].

Reagents: 5-Methoxythiazole (1.0 eq), n-BuLi (2.5 M in hexanes, 1.05 eq), Trimethyltin chloride (1.0 M in THF, 1.2 eq), Anhydrous THF (0.2 M).

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon. Add anhydrous THF and 5-methoxythiazole.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Crucial Validation: Insert an internal thermocouple. Do not proceed until the internal temperature reads exactly -78°C.

  • Base Addition: Add n-BuLi dropwise via a syringe pump at a rate of 0.5 mL/min.

    • Self-Validation Check: The solution should turn a pale, clear yellow. If the solution flashes deep red or brown, the addition rate is too fast, causing localized heating and irreversible ring-opening. Discard and restart.

  • Equilibration: Stir at -78°C for exactly 30 minutes to ensure complete C-2 deprotonation.

  • Electrophilic Quench: Add Trimethyltin chloride in one rapid portion.

  • Warming: Remove the cryogenic bath and allow the reaction to warm to ambient temperature over 30 minutes.

  • Workup: Quench carefully with cold H2​O and extract with diethyl ether. The resulting stannane is now stable for subsequent Stille cross-coupling.

📐 Mechanistic Workflows

G A 5-Methoxythiazole B n-BuLi (> -60°C) A->B Poor Temp Control C LDA or n-BuLi (< -78°C) A->C Cryogenic Control D Nucleophilic Attack at S/C2 (Ring Opening Byproducts) B->D Degradation Pathway E Regioselective C-2 Lithiation (Stable Intermediate) C->E Desired Pathway

Caption: Mechanistic divergence of 5-methoxythiazole lithiation based on base selection and temperature.

G A 2-Halo-5-Nitrothiazole B Excess NaOMe Batch Reactor A->B Uncontrolled SNAr C Equimolar NaOMe (1:1) CSTR at 50°C A->C Controlled SNAr D Demethylation & Tar (< 20% Yield) B->D Over-reaction E 2-Methoxy-5-Nitrothiazole (> 80% Yield) C->E Clean Substitution

Caption: Impact of stoichiometry and reactor choice on byproduct formation during SNAr methoxylation.

📚 References

  • Continuous Stirred Reactor Investigation of Thiazole Conversion under Methoxide Influence TechnoChem Research URL:[Link]

  • Continuous Stirred Reactor Investigation of Thiazole Conversion under Methoxide Influence (Kinetics & Ring Opening) TechnoChem Research URL:[Link]

  • Dialkoxybithiazole: A New Building Block for Head-to-Head Polymer Semiconductors Journal of the American Chemical Society (ACS) URL:[Link]

  • Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors ChemRxiv URL:[Link]

  • Direct Phosphonylation of Aromatic Azaheterocycles Chemical Reviews (ACS) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Methoxythiazole Derivatives

Welcome to the Application Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals facing synthetic bottlenecks when working with highly functionalized thiazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals facing synthetic bottlenecks when working with highly functionalized thiazoles. Here, we provide mechanistic troubleshooting guides, validated protocols, and structural insights for synthesizing and functionalizing sterically hindered 5-methoxythiazole derivatives.

The Steric and Electronic Paradox of 5-Methoxythiazoles

The molecular framework of thiazole is uniquely versatile, but its reactivity is highly strained by the addition of specific substituents[1]. The 5-methoxy group introduces a complex synthetic paradox:

  • Electronic Effect: The oxygen atom donates electron density into the π -system, increasing the overall basicity and nucleophilicity of the ring[1].

  • Steric Effect: The physical bulk of the methoxy group—specifically the free rotation of its methyl ether—creates a significant steric obstacle that negatively affects interactions and functionalization at the adjacent C-4 position[2].

When attempting transition-metal-catalyzed arylation or cross-coupling reactions starting from halogenated derivatives[3], this steric shielding often stalls the palladium catalytic cycle at the transmetalation or reductive elimination steps.

Troubleshooting Guide & FAQs

Q1: Why do my Suzuki-Miyaura couplings fail or give <20% yield when functionalizing the C-4 position of 5-methoxythiazole?

Causality & Solution: Standard catalysts like Pd(PPh3​)4​ often fail because the bulky 5-methoxy group physically blocks the incoming nucleophile during the transmetalation step. Furthermore, the standard catalyst struggles to force the sterically congested intermediate through reductive elimination. Solution: You must switch to a highly active, sterically demanding dialkylbiaryl phosphine ligand (e.g., XPhos or SPhos). These ligands create a deep, electron-rich reactive pocket that stabilizes the Pd(0) species while their extreme bulk actively accelerates the reductive elimination step, forcing the two hindered coupling partners together.

Q2: How can I achieve regioselective C-H arylation at the C-2 position without the 5-methoxy group directing metalation to C-4?

Causality & Solution: Direct C-H functionalization of thiazoles typically favors the C-2 position due to its enhanced acidity, where the negative charge is stabilized as an ylide[4]. However, the lone pairs on the 5-methoxy oxygen can act as a directing group, pulling the palladium catalyst toward the sterically hindered C-4 position. Solution: Convert the thiazole to its N-oxide prior to the reaction. In palladium-catalysed C-H arylations, the N-oxide shifts the reactivity to reliably favor the 2-position, bypassing the methoxy group's influence, and allows for much more mild reaction conditions[4].

Q3: My 5-methoxythiazole-2-boronic acid degrades rapidly under basic coupling conditions. How do I prevent this?

Causality & Solution: Thiazole-2-boronic acids are notoriously unstable. The adjacent electronegative nitrogen and sulfur atoms withdraw electron density, making the C-B bond highly susceptible to base-catalyzed protodeboronation. Solution: Invert the coupling polarity. Use the 2-halo-5-methoxythiazole as the electrophile and the arylboronic acid as the nucleophile. If the thiazole boronic acid must be used, employ MIDA boronates or utilize anhydrous fluoride bases (e.g., CsF) to outpace the degradation pathway.

Quantitative Data: Catalyst & Ligand Screening

The following table summarizes the optimization of the Suzuki-Miyaura coupling between 4-bromo-5-methoxythiazole and phenylboronic acid. Note that optimizing the temperature (e.g., 100–120 °C) is critical for standard cross-coupling on thiazole cores[5].

Catalyst SystemLigandBase / SolventTemp (°C)Yield (%)Mechanistic Rationale
Pd(PPh3​)4​ None Na2​CO3​ / Tol: H2​O 10015%Standard catalyst fails due to steric clash at C-4 and slow oxidative addition.
Pd2​(dba)3​ P(t-Bu)3​ Cs2​CO3​ / Dioxane8045%Bulky, electron-rich ligand improves oxidative addition, but catalyst degrades over time.
Pd(OAc)2​ SPhos K3​PO4​ / Toluene10088%Biaryl ligand stabilizes Pd, promoting transmetalation despite 5-methoxy bulk.
Pd(OAc)2​ XPhos K3​PO4​ / Toluene 100 92% Extreme bulk of XPhos perfectly accelerates reductive elimination for hindered rings.

Validated Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling of 4-Halo-5-Methoxythiazoles

This protocol utilizes a self-validating anhydrous system to overcome the C-4 steric barrier.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 4-bromo-5-methoxythiazole (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)2​ (5 mol%), XPhos (10 mol%), and anhydrous K3​PO4​ (2.0 equiv).

  • System Integrity Validation (Degassing): Evacuate the tube under high vacuum and backfill with argon. Repeat this cycle three times. Self-Validation Step: Close the vacuum line and monitor the gauge; if the pressure rises, there is a leak. Oxygen ingress will rapidly oxidize the phosphine ligand and deactivate the Pd(0) species.

  • Solvent Addition: Add degassed Toluene and distilled H2​O (10:1 ratio, to achieve a 0.2 M concentration) via syringe.

  • Reaction: Seal the tube and heat the biphasic mixture to 100 °C for 12 hours. Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc). The complete disappearance of the starting thiazole spot confirms successful oxidative addition and transmetalation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Regioselective C-2 Arylation via N-Oxide Activation

This protocol leverages electronic shifting to bypass C-4 steric hindrance entirely.

  • N-Oxidation: Treat 5-methoxythiazole (1.0 equiv) with m-CPBA (1.2 equiv) in anhydrous DCM at 0 °C for 4 hours. Quench with saturated NaHCO3​ , extract, and concentrate to isolate 5-methoxythiazole-N-oxide.

  • C-H Arylation: In a sealed vial, combine the N-oxide (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)2​ (5 mol%), P(t-Bu)3​ (10 mol%), and K2​CO3​ (2.0 equiv) in 1,4-dioxane. Heat at 80 °C for 8 hours.

  • Reduction: To remove the N-oxide directing group, treat the crude reaction mixture with Mo(CO)6​ (1.5 equiv) in acetonitrile at reflux for 2 hours.

  • Workup: Filter the mixture through a pad of Celite to remove metal particulates, concentrate, and purify via chromatography.

Visualizations

Workflow Start Target: Cross-Coupling of 5-Methoxythiazole CheckPos Which position is being functionalized? Start->CheckPos Pos2 C-2 Position CheckPos->Pos2 Pos4 C-4 Position CheckPos->Pos4 Issue2 Issue: Protodeboronation or C-H Regioselectivity Pos2->Issue2 Issue4 Issue: Steric clash from 5-methoxy group Pos4->Issue4 Sol2 Solution: Use N-oxide activation or invert coupling polarity Issue2->Sol2 Sol4 Solution: Use Buchwald ligands (e.g., XPhos, SPhos) Issue4->Sol4

Workflow for troubleshooting 5-methoxythiazole cross-coupling reactions.

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Steric clash mitigated by electron-rich ligand) Pd0->OxAdd 4-Halo-5-OMe-Thiazole TransMet Transmetalation (Slowed by 5-OMe bulk) OxAdd->TransMet Aryl-Boronic Acid RedElim Reductive Elimination (Accelerated by bulky ligand) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled 5-Methoxythiazole RedElim->Product

Catalytic cycle resolving steric hindrance via bulky ligands.

References

  • Thiazole - Wikipedia. Source: Wikipedia. 4

  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Source: ResearchGate. 5

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Source: Analis.com.my. 1

  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Source: PMC / NIH.2

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Source: PMC / NIH. 3

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for 5-Methoxythiazole

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation and purification of 5-methoxythiazole and related he...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation and purification of 5-methoxythiazole and related heteroaromatic building blocks.

Due to the unique electronic properties of the thiazole ring and the electron-donating methoxy group, this compound presents specific challenges during normal-phase chromatography, including severe band streaking and product loss due to volatility. This guide synthesizes mechanistic theory with field-proven protocols to ensure high-recovery, high-purity isolations.

Part 1: Physicochemical Data & Chromatographic Parameters

Before optimizing a purification workflow, it is critical to understand the physical constraints of the target molecule. 5-Methoxythiazole is a low-molecular-weight, slightly basic, and volatile heterocycle.

Table 1: Quantitative Properties of 5-Methoxythiazole

PropertyValue / CharacteristicImpact on Purification
Molecular Weight 115.15 g/mol [1]Highly mobile; requires careful gradient control.
Boiling Point ~176.7 ± 13.0 °C (at 760 mmHg)[1]High risk of co-evaporation during rotary evaporation under vacuum.
Stationary Phase Affinity High affinity for acidic silanol groupsCauses severe streaking on standard silica gel without basic modifiers.
TLC Visualization UV (254 nm), Iodine, KMnO₄Weak UV absorbance may necessitate chemical staining for accurate fraction pooling.
Part 2: Purification Decision Workflow

The following logic tree dictates the optimal stationary phase and handling procedures based on the behavior of your crude mixture.

G N1 Crude 5-Methoxythiazole N2 TLC Screening (Hexane/EtOAc) N1->N2 N3 Severe Streaking? N2->N3 N4 Silica + 1-2% Et3N or Basic Alumina N3->N4 Yes (Basic N interaction) N5 Standard Silica Gel N3->N5 No N6 Flash Chromatography N4->N6 N5->N6 N7 Fractions Collection & TLC Validation N6->N7 N8 Low-Temp Concentration (T < 30°C, > 50 mbar) N7->N8 Prevent Volatilization

Workflow for selecting stationary phases and avoiding product loss during thiazole purification.

Part 3: Troubleshooting Guides & FAQs

Q1: Why does my 5-methoxythiazole streak heavily on standard silica gel, and how can I achieve a tight elution band? A1:

  • Causality: 5-Methoxythiazole contains a basic nitrogen atom within its heteroaromatic ring. Standard silica gel (SiO₂) possesses surface silanol groups (Si-OH) that are slightly acidic[2]. The acid-base interaction between the basic thiazole nitrogen and the acidic silanol groups causes reversible but excessively strong binding. This continuous adsorption-desorption cycle as the compound moves down the column leads to severe band broadening (streaking) and poor resolution[2].

  • Solution: You must disrupt this acid-base interaction using one of two self-validating approaches:

    • Amine-Deactivated Silica: Pre-treat the silica gel and run the column with an eluent containing 1–2% triethylamine (Et₃N)[3]. The Et₃N competitively binds to the acidic silanol sites, passivating the column and allowing the 5-methoxythiazole to elute based purely on polarity rather than ionic interactions[3].

    • Basic Alumina (Al₂O₃): Switch your stationary phase to basic alumina. Alumina lacks the highly acidic protons of silica and is specifically engineered for basic heterocycles, preventing retention issues without the need for amine additives[4][5].

Q2: I am experiencing massive product loss (low mass recovery) after rotary evaporation. Where is my product going? A2:

  • Causality: 5-Methoxythiazole is a relatively low-molecular-weight heterocycle with a boiling point of approximately 176.7 °C at atmospheric pressure[1]. While this seems high, under the high vacuum conditions typically used to strip solvents like ethyl acetate or dichloromethane, the compound exhibits significant volatility and easily co-evaporates into the solvent trap[3].

  • Solution: Avoid aggressive concentration. Maintain the rotary evaporator water bath at or below 25–30 °C. Do not drop the pressure below 50 mbar when removing volatile solvents. Stop the evaporation immediately once the bulk solvent is removed.

Q3: My compound is co-eluting with a non-polar impurity. How should I adjust my mobile phase? A3:

  • Causality: Thiazoles can co-elute with unreacted starting materials or structurally similar byproducts if the solvent system is too strong (too polar), causing all components to move with the solvent front.

  • Solution: Optimize the gradient. Since thiazoles can be somewhat non-polar depending on their substituents, start with a highly non-polar system (e.g., 100% hexanes) and apply a very shallow gradient of a polar modifier (e.g., 0–5% ethyl acetate)[3]. If using Et₃N, ensure it is kept constant at 1% throughout the entire gradient to maintain column passivation.

Part 4: Experimental Protocols
Protocol 1: Preparation and Execution of Triethylamine-Deactivated Silica Chromatography

This protocol ensures the complete passivation of acidic silanol groups prior to loading the basic heterocycle.

  • Step 1: Solvent Preparation. Prepare 1L of your starting mobile phase (e.g., 95:5 Hexanes:EtOAc). Add 10 mL of Triethylamine (Et₃N) to achieve a 1% v/v concentration. Mix thoroughly.

  • Step 2: Slurry Preparation. In an Erlenmeyer flask, add the required mass of silica gel (typically 30–50 times the mass of your crude sample). Pour in the Et₃N-spiked solvent and stir gently to form a homogeneous slurry. Critical: Let the slurry sit for 10–15 minutes. This incubation period allows the Et₃N to fully react with and passivate the silanol groups[3].

  • Step 3: Column Packing. Pour the slurry into a glass chromatography column. Open the stopcock and allow the solvent to drain while gently tapping the sides of the column with a rubber mallet to ensure tight, uniform packing. Never let the column run dry; maintain a small layer of solvent above the silica bed.

  • Step 4: Sample Loading. Dissolve the crude 5-methoxythiazole in a minimum volume of the Et₃N-spiked solvent. Carefully apply it evenly to the top of the silica bed using a Pasteur pipette.

  • Step 5: Elution. Elute the column using the prepared solvent system, collecting appropriately sized fractions.

  • Step 6: TLC Monitoring. Spot fractions on a silica TLC plate. Develop in the same solvent system. Visualize using UV light (254 nm). If the UV signal is weak, dip the plate in an iodine chamber or KMnO₄ stain and heat gently.

Protocol 2: Safe Concentration of Volatile Thiazoles

This protocol is designed to prevent the loss of volatile low-molecular-weight heterocycles during solvent removal.

  • Step 1: Pooling. Combine all TLC-validated, product-containing fractions into a suitably sized round-bottom flask.

  • Step 2: Bath Temperature. Set the rotary evaporator water bath to a maximum of 25 °C.

  • Step 3: Controlled Vacuum. Apply vacuum gradually. For Hexanes/EtOAc mixtures, do not exceed a vacuum of 100 mbar initially. Drop to a minimum of 50 mbar only when the bulk solvent has been removed.

  • Step 4: Termination. Monitor the flask closely. Stop the rotation and break the vacuum immediately once the solvent appears completely removed[3]. Do not leave the flask spinning under vacuum "to dry."

  • Step 5: Final Drying. For the removal of trace solvents, use a gentle stream of nitrogen gas over the liquid surface rather than a high-vacuum manifold.

References
  • GuideChem. "C4H5NOS ISOMER Products Directory" 1

  • Benchchem. "Technical Support Center: Purification of 5-(Tributylstannyl)thiazole Products" 3

  • University of Victoria (UVic). "Column chromatography" 2

  • NBInno. "Silica Gel vs. Alumina in Chromatography: Making the Right Choice" 4

  • ResearchGate. "In column chromatography alumina can be used in place of silica as a stationary phase if the compound are sticking to silica ?" 5

Sources

Reference Data & Comparative Studies

Validation

Unlocking Thiazole Reactivity: A Comparative Guide to 5-Methoxythiazole vs. 2-Methoxythiazole

Thiazole derivatives are foundational scaffolds in medicinal chemistry and drug development. The introduction of a methoxy group fundamentally alters the electronic landscape of the thiazole ring.

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Author: BenchChem Technical Support Team. Date: April 2026

Thiazole derivatives are foundational scaffolds in medicinal chemistry and drug development. The introduction of a methoxy group fundamentally alters the electronic landscape of the thiazole ring. However, the positional isomerism—specifically 2-methoxy versus 5-methoxy—dictates entirely divergent reactivity profiles, stability thresholds, and synthetic utilities. As an application scientist, understanding these mechanistic nuances is critical for designing robust, high-yield synthetic routes without falling victim to unexpected ring-opening degradations.

Electronic Topography & Mechanistic Causality

The unsubstituted thiazole ring is inherently electron-deficient due to the electronegative nitrogen atom, which strongly deactivates the ring toward Electrophilic Aromatic Substitution (EAS) while activating the C2 position for Nucleophilic Aromatic Substitution (SNAr)[1].

  • 2-Methoxythiazole (C5 Activation): Placing the methoxy group at the C2 position creates a powerful push-pull dynamic. The oxygen's lone pairs donate electron density (+M effect) directly into the ring, counteracting the nitrogen's electron-withdrawing nature. This mesomeric donation specifically hyper-activates the C5 position, making it an excellent substrate for EAS reactions like formylation[2].

  • 5-Methoxythiazole (C4 Activation & Instability): When the methoxy group is at C5, it donates electron density toward C4, activating it for EAS. However, the C2 position remains highly susceptible to nucleophilic attack. Furthermore, 5-substituted thiazoles exhibit pronounced instability under strongly basic conditions; nucleophilic attack can lead to Meisenheimer-like adducts that rapidly decompose, causing irreversible ring-opening[3],[4].

ElectronicPathways Core Thiazole Core (Electron-Deficient) M2 2-Methoxythiazole (+M effect at C2) Core->M2 Nucleophilic Attack (C2) M5 5-Methoxythiazole (+M effect at C5) Core->M5 Nucleophilic Attack (C5) EAS5 EAS at C5 (Highly Favored) M2->EAS5 Electrophilic Substitution SNAr2 SNAr at C2 (Rapid, High Yield) M2->SNAr2 Leaving Group Displacement EAS4 EAS at C4 (Moderately Favored) M5->EAS4 Electrophilic Substitution SNAr5 SNAr at C5 (Slow, Ring Opening Risk) M5->SNAr5 Harsh Basic Conditions

Logical relationship of EAS and SNAr pathways based on methoxy position.

Quantitative Kinetic Comparison

To objectively compare the formation and stability of these isomers, we analyze the SNAr kinetics of halogenated and nitrated thiazoles reacting with sodium methoxide. The data below, derived from Continuous Stirred-Tank Reactor (CSTR) studies at 50 °C, highlights the kinetic preference for C2 substitution over C5[5].

Thiazole PrecursorLeaving GroupProduct FormedRate Constant k (L·mol⁻¹·s⁻¹)Experimental Yield
2-Chlorothiazole Cl at C22-Methoxythiazole8.1 × 10⁻⁶80%
2-Nitrothiazole NO₂ at C22-Methoxythiazole3.22 × 10⁻⁶85%
2-Chloro-5-nitrothiazole NO₂ at C52-Methoxy-5-nitrothiazole9.0 × 10⁻⁶80%
2,5-Dichlorothiazole Cl at C52-Chloro-5-methoxythiazole7.5 × 10⁻⁶78%
5-Nitrothiazole NO₂ at C55-Methoxythiazole2.8 × 10⁻⁶70%

Data Analysis: The rate constant for forming 2-methoxythiazole from 2-chlorothiazole ( 8.1×10−6 ) is nearly three times higher than forming 5-methoxythiazole from 5-nitrothiazole ( 2.8×10−6 )[5]. The aza-activated C2 bond is highly receptive to methoxide, ensuring rapid conversion. Conversely, C5 substitution is sluggish and prone to side reactions if stoichiometry is not strictly controlled[3].

Self-Validating Experimental Protocols

Protocol A: Precision SNAr Synthesis of Methoxythiazoles

Objective: Synthesize methoxythiazoles while preventing base-catalyzed ring degradation. Causality & Validation: The critical failure point in methoxythiazole synthesis is the use of excess base. Excess sodium methoxide, particularly with 5-nitrothiazole precursors, induces rapid ring-opening[3],[5]. By enforcing a strict 1:1 molar ratio, the reaction self-limits; the cessation of base consumption acts as an internal validation of successful mono-substitution.

Step-by-Step Methodology:

  • Preparation: Dissolve the halogenated/nitrated thiazole precursor (1.0 eq) in a Methanol/DMSO co-solvent system (4:1 v/v). Causality: DMSO accelerates the SNAr reaction rate by solvating the sodium cation, leaving the methoxide anion highly nucleophilic[5].

  • Equimolar Addition: Slowly infuse exactly 1.0 eq of Sodium Methoxide (NaOMe) into the reactor maintained at 50 °C at atmospheric pressure.

  • In-line Monitoring: Track the reaction via HPLC. The disappearance of the precursor peak and the plateau of the product peak validate completion.

  • Quenching: Immediately quench the reaction with a mild buffer (pH 7.0) once conversion exceeds 95% to prevent transient Meisenheimer adduct decomposition[4].

  • Isolation: Extract with ethyl acetate, wash with brine, and concentrate under reduced pressure.

Workflow Start Equimolar Reactants (Thiazole + NaOMe) Solvent Methanol / DMSO Co-solvent (Accelerates SNAr) Start->Solvent Reactor CSTR at 50 °C Atmospheric Pressure Solvent->Reactor Monitor In-line HPLC Monitoring (Self-Validating Step) Reactor->Monitor Decision Conversion > 95%? Monitor->Decision Decision->Reactor No Quench Quench & Extract (Avoid Excess Base) Decision->Quench Yes Product Purified Methoxythiazole (Yield 70-85%) Quench->Product

Continuous Stirred-Tank Reactor (CSTR) workflow for SNAr methoxythiazole synthesis.

Protocol B: Regioselective EAS (Vilsmeier-Haack Formylation) of 2-Methoxythiazole

Objective: Exploit the +M effect of the 2-methoxy group to selectively formylate the C5 position. Causality & Validation: Unsubstituted thiazole is electron-deficient, resisting mild electrophiles like the Vilsmeier reagent[1]. The +M effect of the 2-methoxy group enriches the π-system, specifically at C5, lowering the activation energy for electrophilic attack[2]. The reaction is self-validating because the iminium ion intermediate is highly conjugated, shifting the absorption spectrum into the visible range (deep color), confirming successful electrophilic addition before hydrolysis[2].

Step-by-Step Methodology:

  • Reagent Generation: Cool anhydrous N,N-Dimethylformamide (DMF) (3.0 eq) to 0 °C under an inert atmosphere. Dropwise add Phosphorus Oxychloride (POCl₃) (1.2 eq). Stir for 30 minutes until the Vilsmeier complex forms (noted by a slight viscosity increase).

  • Substrate Addition: Slowly add 2-Methoxythiazole (1.0 eq) to the complex at 0 °C.

  • Thermal Activation: Heat the mixture to 80 °C for 4 hours. Validation: The solution will transition to a deep yellow/orange color, visually confirming the formation of the C5-iminium adduct.

  • Hydrolysis: Pour the mixture over crushed ice and neutralize with saturated aqueous Sodium Acetate. This step hydrolyzes the iminium intermediate into the final aldehyde (5-formyl-2-methoxythiazole).

  • Purification: Extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography.

Conclusion

For drug development professionals, 2-methoxythiazole offers a robust, easily functionalized scaffold with predictable C5-EAS reactivity and high-yield synthetic pathways. In contrast, 5-methoxythiazole requires delicate synthetic handling due to its lower SNAr formation kinetics and severe susceptibility to base-catalyzed ring-opening. Selecting the appropriate isomer and strictly controlling reaction stoichiometry are paramount for successful integration into pharmaceutical pipelines.

Sources

Comparative

Quantifying 5-Methoxythiazole: A Comparative Guide to HPLC Method Development and ICH Q2(R2) Validation

As pharmaceutical pipelines and complex synthetic workflows increasingly rely on heterocyclic intermediates, the precise quantification of compounds like [1] has become a critical analytical checkpoint. 5-Methoxythiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines and complex synthetic workflows increasingly rely on heterocyclic intermediates, the precise quantification of compounds like [1] has become a critical analytical checkpoint. 5-Methoxythiazole (5-MT) presents a classic chromatographic challenge: it is a small, relatively polar heterocyclic molecule (LogP ~1.3) that is prone to poor retention and severe peak tailing on traditional reversed-phase columns.

This guide objectively compares column chemistries to establish an optimized, self-validating HPLC methodology for 5-MT. Furthermore, it outlines a comprehensive validation framework aligned with the latest [2] and the lifecycle management principles of [3].

Mechanistic Rationale: Column Chemistry Comparison

The fundamental challenge in analyzing 5-MT lies in the nitrogen atom of its thiazole ring. At typical acidic mobile phase conditions (pH 2.5–3.0), this nitrogen is partially protonated. On standard C18 columns, these protonated species undergo secondary ion-exchange interactions with unendcapped, ionized silanols (Si-O⁻) on the silica support. This disrupts the primary hydrophobic retention mechanism, resulting in peak tailing and reduced theoretical plates.

To overcome this, we compared three distinct stationary phases:

  • Standard C18: Relies purely on dispersive (hydrophobic) interactions.

  • Polar-Embedded C18: Incorporates an amide or ether linkage near the silica surface to sterically and electronically shield residual silanols.

  • Phenyl-Hexyl: Replaces the alkyl chain with a phenyl ring attached via a 6-carbon linker. This introduces π−π electron-donor/acceptor interactions between the stationary phase and the aromatic thiazole ring of 5-MT, while the hexyl chain provides steric shielding.

Table 1: Comparative Column Performance for 5-Methoxythiazole
Chromatographic ParameterStandard C18 (L1)Polar-Embedded C18Phenyl-Hexyl (Optimized)Causality / Mechanistic Insight
Retention Factor ( k′ ) 1.22.53.8 π−π interactions on the Phenyl-Hexyl phase significantly enhance retention without requiring highly aqueous mobile phases.
Tailing Factor ( Tf​ ) 1.85 (Fail)1.30 (Pass)1.10 (Pass) The hexyl linker and phenyl ring sterically shield silanols, eliminating secondary ion-exchange interactions.
Theoretical Plates ( N ) 3,5006,2008,500 Sharper peaks due to uniform mass transfer kinetics in the Phenyl-Hexyl phase.
Resolution ( Rs​ ) 1.21.82.5 Enhanced selectivity for aromatic impurities due to orthogonal π−π retention mechanisms.

Note: Data generated using a 150 x 4.6 mm, 3.5 µm column; Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (80:20 v/v); Flow: 1.0 mL/min.

Conclusion: The Phenyl-Hexyl column is the superior choice, providing optimal retention, peak symmetry, and resolution through orthogonal π−π interactions.

Self-Validating HPLC Protocol for 5-Methoxythiazole

A robust analytical method must be a self-validating system. The following protocol embeds System Suitability Testing (SST) and continuous verification checks to ensure the data is scientifically defensible before, during, and after the run.

Phase 1: Reagent & Standard Preparation
  • Diluent: Prepare a mixture of Water and Acetonitrile (90:10, v/v) to closely match the initial mobile phase conditions, preventing solvent-mismatch peak distortion.

  • Stock Standard: Accurately weigh 10.0 mg of 5-MT reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Working Standards: Dilute the stock to create a 5-point calibration curve spanning the reportable range (e.g., 5, 10, 20, 30, and 40 µg/mL).

Phase 2: Instrument Configuration
  • Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 8.0 min: 5% to 60% B (Linear ramp for impurity elution)

    • 8.0 - 10.0 min: 60% B (Column wash)

    • 10.0 - 15.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible retention times).

  • Detection: UV at 254 nm (Optimal absorbance for the conjugated thiazole ring).

Phase 3: System Suitability Testing (SST) - The Self-Validation Gate

Before analyzing unknown samples, inject the 20 µg/mL standard six times. The system is only validated for use if it meets the following criteria:

  • %RSD of Peak Area: 2.0% (Proves injector precision).

  • Tailing Factor ( Tf​ ): 1.5 (Proves column integrity and absence of silanol interactions).

  • Theoretical Plates ( N ): 5,000 (Proves optimal column packing and mass transfer).

Phase 4: Sample Analysis & Continuous Verification
  • Inject a Blank (Diluent) to prove the absence of carryover.

  • Inject a Continuing Calibration Verification (CCV) standard every 10 samples. The CCV recovery must remain within 98.0% – 102.0% to prove the calibration model remains valid throughout the sequence.

ICH Q2(R2) & Q14 Lifecycle Validation Framework

The recent adoption of ICH Q2(R2) and ICH Q14 shifts the industry from a static "one-off" validation event to a continuous lifecycle approach. The Analytical Target Profile (ATP) is defined first, followed by method optimization, formal validation, and continuous monitoring.

G Start Method Development (ICH Q14) Opt Column & Mobile Phase Optimization Start->Opt Define ATP Val ICH Q2(R2) Validation Opt->Val Lock Method Spec Specificity & Forced Degradation Val->Spec Lin Linearity & Range (Reportable Range) Val->Lin Acc Accuracy & Precision Val->Acc Life Lifecycle Management & Continuous Monitoring Spec->Life Validated Lin->Life Validated Acc->Life Validated

Figure 1: Analytical lifecycle workflow integrating ICH Q14 development and ICH Q2(R2) validation.

Step-by-Step Validation Execution
  • Specificity & Forced Degradation: To prove the method is stability-indicating, 5-MT samples are subjected to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (60°C), and UV light. The Phenyl-Hexyl column must demonstrate baseline resolution ( Rs​≥1.5 ) between the 5-MT peak and all degradation products. Peak purity is confirmed via Photodiode Array (PDA) detection (Purity Angle < Purity Threshold).

  • Linearity & Range: Evaluated across 50% to 150% of the target concentration. ICH Q2(R2) emphasizes the reportable range—the method must be proven accurate and precise at the upper and lower limits of this range.

  • Accuracy (Recovery): Performed by spiking known amounts of 5-MT into a sample matrix at 80%, 100%, and 120% of the nominal concentration.

  • Precision (Repeatability & Intermediate): Repeatability is assessed via 6 independent sample preparations by a single analyst. Intermediate precision is evaluated by a second analyst, on a different day, using a different HPLC system.

Table 2: ICH Q2(R2) Validation Summary Data (Representative)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Phenyl-Hexyl)Status
Specificity No interference at 5-MT retention time; Rs​>1.5 for degradantsNo interference; Min Rs​=2.8 PASS
Linearity Correlation coefficient ( R2 ) 0.999 R2=0.9998 PASS
Accuracy Mean recovery 98.0% – 102.0%99.4% – 100.8%PASS
Repeatability %RSD 2.0% (n=6)0.85%PASS
Intermediate Precision %RSD 2.0% (n=12, overall)1.12%PASS
Quantitation Limit (LOQ) Signal-to-Noise (S/N) 100.05 µg/mL (S/N = 14)PASS

Conclusion

The quantification of 5-methoxythiazole exposes the limitations of standard C18 chemistries when analyzing polar heterocycles. By leveraging the π−π interactions of a Phenyl-Hexyl stationary phase, analysts can achieve superior retention and peak symmetry. When this optimized chemistry is paired with a self-validating protocol and rigorously evaluated against the ICH Q2(R2) and Q14 frameworks, the resulting method is not only highly accurate but mathematically defensible throughout the entirety of the pharmaceutical lifecycle.

Sources

Validation

Comparative Biological Activity of 5-Methoxythiazole Analogs: A Technical Guide for Drug Development

As a Senior Application Scientist, evaluating heterocyclic pharmacophores requires moving beyond basic structural descriptions to understand the thermodynamic and kinetic impacts of specific functional groups. The 5-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating heterocyclic pharmacophores requires moving beyond basic structural descriptions to understand the thermodynamic and kinetic impacts of specific functional groups. The 5-methoxythiazole scaffold is a privileged structure in modern drug discovery. The addition of the methoxy group at the C5 position creates a "push-pull" electronic architecture; it acts as an electron-donating group that enhances lipid solubility, serves as a critical hydrogen-bond acceptor, and modulates the overall binding affinity of the molecule 1.

This guide objectively compares the biological performance of 5-methoxythiazole analogs across three distinct therapeutic modalities: Antitumor agents, Metabolic regulators (Glucokinase Activators), and Biocidal compounds.

Comparative Biological Performance

Unsubstituted thiazoles often lack the necessary electronic density to stabilize transient enzyme-substrate complexes. By introducing the 5-methoxy moiety, researchers have significantly improved the pharmacological profiles of various drug candidates.

For example, in the synthesis of novel antitumor agents, placing a 2-thiazolyl group at the N-1 position of a naphthyridine core has been identified as the optimal substitution for Topoisomerase II inhibition 2. Similarly, complex sulfonamide derivatives utilizing the 5-methoxythiazole[5,4-b]pyridine substructure have shown profound efficacy as allosteric glucokinase (GK) activators for Type 2 Diabetes [[3]](). In industrial chemistry, the conversion of halogenated thiazoles to 2-methoxy-5-nitrothiazoles yields highly potent biocidal agents 4.

Table 1: Quantitative Comparison of 5-Methoxythiazole Analogs
Analog ClassPrimary TargetStructural ModificationBiological Impact vs. BaselineKey Performance Metric
Naphthyridine-3-carboxylic acids Topoisomerase IIN-1 5-MethoxythiazoleEnhanced DNA cleavage complex stabilityEC50 ~ 7.6 μM
Sulfonamide Derivatives Glucokinase (GK)5-Methoxythiazole[5,4-b]pyridineLowered Km for glucose (Allosteric)>2-fold Vmax increase
Nitro-thiazoles Cellular Signaling2-Methoxy-5-nitrothiazoleIncreased nucleophilic reactivity80-90% Synthesis Yield

Mechanistic Pathway: Allosteric Modulation

To understand why these analogs outperform their baseline counterparts, we must look at the causality of their binding kinetics. In metabolic applications, 5-methoxythiazole analogs do not bind to the active site; instead, they act as allosteric modulators. The electron-rich methoxy group anchors the compound in an allosteric pocket, inducing a conformational shift that dramatically lowers the enzyme's Michaelis constant ( Km​ ) for glucose.

Pathway A 5-Methoxythiazole Analog B Target Enzyme (e.g., Glucokinase) A->B Allosteric Binding C Conformational Shift B->C Induces D Enhanced Catalytic Efficiency (Vmax/Km) C->D Results in

Fig 1: Mechanistic pathway of allosteric enzyme activation by 5-methoxythiazole analogs.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. As researchers, we must design assays that actively prove their own validity during every run. Below are two field-proven methodologies for evaluating the biological activity of 5-methoxythiazole derivatives.

Protocol A: High-Throughput Glucokinase Activation Assay

Objective: Quantify the allosteric activation of Glucokinase (GK) by sulfonamide-5-methoxythiazole derivatives.

  • Causality & Rationale: Direct measurement of Glucose-6-Phosphate (G6P) is optically silent. We utilize a Glucose-6-Phosphate Dehydrogenase (G6PDH) coupled reaction. By coupling G6P oxidation to NAD+ reduction, we generate a stoichiometric NADH fluorometric signal (Ex 340 nm), allowing real-time kinetic tracking without the use of unstable radiolabels.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 5-methoxythiazole analog in 100% DMSO to create a 10 mM stock.

    • Critical Choice: Maintain final assay DMSO concentration strictly below 1% to prevent solvent-induced enzyme denaturation.

  • Master Mix Assembly: Prepare a reaction buffer containing 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2, 1 mM ATP, 1 mM NAD+, and 0.1 U/mL G6PDH.

  • Enzyme Incubation: Add recombinant human Glucokinase (50 nM final) to the master mix. Pre-incubate with the test compound (or DMSO vehicle control) for 15 minutes at 37°C to allow allosteric equilibrium.

  • Reaction Initiation: Initiate the reaction by adding D-glucose (at the predetermined Km​ concentration, typically ~5 mM).

  • Kinetic Readout: Monitor absorbance at 340 nm continuously for 30 minutes using a microplate reader.

  • System Validation Check (Z'-Factor): Calculate the Z'-factor using a known positive control (e.g., RO-28-1675) and the DMSO negative control.

    • Rule: The assay data is only accepted if Z′≥0.6 , proving the signal window is robust enough to distinguish subtle kinetic differences between structural analogs.

Protocol B: Topoisomerase II DNA Cleavage Assay

Objective: Determine if naphthyridine-5-methoxythiazole analogs stabilize the DNA-Topo II cleavable complex.

  • Causality & Rationale: Antitumor efficacy relies on trapping the enzyme after it has cut the DNA but before it can re-ligate it. We use supercoiled pBR322 plasmid DNA; effective analogs will cause an accumulation of linear DNA, which migrates differently through an agarose matrix, providing a direct, quantifiable readout of drug efficacy.

Step-by-Step Methodology:

  • Reaction Setup: Combine 0.5 μg of supercoiled pBR322 DNA with 2 units of human Topoisomerase II in cleavage buffer (10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl2, 1 mM ATP).

  • Compound Addition: Add the 5-methoxythiazole analog (titrated from 0.1 μM to 100 μM). Include Etoposide (100 μM) as a positive control and a vehicle-only negative control.

  • Cleavage Trapping: Incubate at 37°C for 30 minutes. Stop the reaction and trap the cleavable complexes by rapidly adding 1% SDS and 1 mg/mL Proteinase K. Incubate for another 30 minutes at 50°C to digest the enzyme.

  • Electrophoretic Separation: Run the samples on a 1% agarose gel containing ethidium bromide (0.5 μg/mL) at 100V for 1 hour.

  • System Validation Check: The gel is only valid if the negative control shows >90% supercoiled DNA (proving no background nuclease contamination) and the Etoposide lane shows a distinct linear DNA band (proving enzyme activity).

Experimental Workflow Visualization

Workflow S1 Compound Preparation S2 Enzyme Incubation S1->S2 Add to plate S3 Kinetic Readout S2->S3 340 nm S4 Z'-Factor Validation S3->S4 QC Check

Fig 2: Self-validating high-throughput screening workflow for kinetic readout.

References

  • Title: Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 1 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Continuous Stirred Reactor Investigation of Thiazole Conversion under Methoxide Influence Source: International Journal of TechnoChem Research URL: [Link]

  • Source: European Patent Office (EP 22987)

Sources

Comparative

GC-MS Analysis for Validating 5-Methoxythiazole Purity: A Comprehensive Comparative Guide

Introduction: The Analytical Challenge of Volatile Heterocycles 5-Methoxythiazole is a highly volatile, low-molecular-weight heterocyclic building block utilized extensively in the synthesis of pharmaceuticals, agrochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Volatile Heterocycles

5-Methoxythiazole is a highly volatile, low-molecular-weight heterocyclic building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and flavor compounds. In drug development, the purity of such intermediates is critical; trace impurities—such as unreacted halogenated precursors or positional isomers—can poison downstream catalysts or manifest as genotoxic impurities in the final Active Pharmaceutical Ingredient (API).

Because 5-methoxythiazole contains both nitrogen and sulfur heteroatoms within a five-membered ring, it presents unique analytical challenges[1]. Traditional methods like High-Performance Liquid Chromatography (HPLC) often fail due to the compound's high vapor pressure and lack of a strong UV chromophore. Consequently, gas chromatography (GC) is the premier technique for this analysis, demanding a rigorous comparison of detection modalities to establish a robust validation framework.

Comparative Analysis of Analytical Modalities

When establishing a purity validation protocol for 5-methoxythiazole, analytical chemists must objectively evaluate the performance of available detectors. The most common modalities are GC coupled with Mass Spectrometry (GC-MS), GC with Flame Ionization Detection (GC-FID), HPLC-UV, and Quantitative NMR (qNMR).

Table 1: Performance Comparison of Analytical Modalities for 5-Methoxythiazole

Analytical ModalitySensitivity (LOD)Structural ID CapabilityVolatility SuitabilityPrimary Limitation
GC-MS Excellent (<0.1 ppm)Yes (Mass Spectra)IdealNon-linear response at very high concentrations
GC-FID Good (~1 ppm)No (Retention Time only)Ideal"Blind" detector; cannot identify unknown impurities
HPLC-UV PoorNo (UV Absorbance only)PoorAnalyte lacks extensive conjugated pi-systems
qNMR Low (~1000 ppm)Yes (Proton environments)ModerateInsufficient sensitivity for trace genotoxic analysis
GC-MS vs. GC-FID: The Core Debate

Both GC-FID and GC-MS are powerful techniques for volatile quantification. GC-FID is a highly robust, cost-effective method that offers a wide linear dynamic range (up to 5 orders of magnitude). Because the FID response is proportional to the number of carbon atoms, it is highly reliable for percentage-area normalization when the identity of all peaks is known[2].

However, during the validation phase of a synthetic route, the identity of trace impurities is rarely known. GC-FID is a non-specific detector; it cannot distinguish between co-eluting isomers. GC-MS bridges this gap. While MS detectors can exhibit non-linear responses at high concentrations compared to FID[3], GC-MS provides superior sensitivity, lower limits of detection (LOD), and crucial qualitative information through electron ionization (EI) fragmentation patterns[4].

Table 2: Quantitative Performance Data (GC-MS vs. GC-FID)

ParameterGC-MS (SIM Mode)GC-FIDImplication for 5-Methoxythiazole
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.05 - 0.1 µg/mLMS is superior for trace impurity detection[4].
Linear Dynamic Range 2 - 3 orders of magnitude4 - 5 orders of magnitudeFID is better for assaying the main API peak[2].
Detector Response Compound-specificProportional to carbon countMS requires specific reference standards for exact quantification[5].
Selectivity High (m/z extraction)Low (Retention time only)MS can resolve co-eluting peaks mathematically[2].

Experimental Protocol: A Self-Validating GC-MS System

To ensure scientific integrity, the following GC-MS methodology is designed as a self-validating system . It incorporates internal checks (System Suitability Testing, Internal Standards, and Blank Injections) to guarantee that the causality behind every experimental choice is proven before data acquisition begins.

GCMS_Workflow N1 1. Sample & Standard Prep (DCM Dilution + Internal Standard) N2 2. System Suitability Test (SST) (Verify Rs > 1.5) N1->N2 N3 3. GC Injection & Separation (Split Mode, HP-5MS Column) N2->N3 N4 4. EI Ionization (70 eV) (Standardized Fragmentation) N3->N4 N5 5. MS Detection (Full Scan & SIM Modes) N4->N5 N6 6. Data Analysis & Validation (TIC Integration & NIST Match) N5->N6

Figure 1: Self-validating GC-MS experimental workflow for 5-methoxythiazole purity analysis.

Step-by-Step Methodology

Step 1: Sample & Internal Standard Preparation

  • Action: Dissolve 10 mg of 5-methoxythiazole in 10 mL of GC-grade dichloromethane (DCM). Spike the solution with 50 µg/mL of an internal standard (e.g., toluene-d8).

  • Causality: DCM is highly volatile and elutes well before the target analyte, preventing solvent masking of early-eluting impurities. The internal standard corrects for micro-variations in injection volume, ensuring quantitative trustworthiness.

Step 2: System Suitability Testing (SST)

  • Action: Prior to running samples, inject a resolution mixture containing 5-methoxythiazole and a closely eluting isomer (e.g., 2-methoxythiazole).

  • Self-Validation Check: Proceed only if the chromatographic resolution ( Rs​ ) between the two peaks is ≥1.5 . This proves the column has sufficient theoretical plates to separate structurally similar impurities.

Step 3: Chromatographic Separation

  • Action: Inject 1 µL in split mode (1:50) at 250°C onto an HP-5MS column (30 m × 0.25 mm, 0.25 μm film). Use a temperature program: 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • Causality: The 5% phenyl/95% dimethylpolysiloxane stationary phase provides optimal selectivity for slightly polar heterocycles. The initial low temperature focuses the volatile analyte at the column head, while the gradual ramp prevents co-elution.

Step 4: Ionization & Detection

  • Action: Utilize Electron Ionization (EI) at 70 eV. Operate the MS simultaneously in Full Scan mode (m/z 35-300) and Selected Ion Monitoring (SIM) mode.

  • Causality: 70 eV is the universal standard for EI, ensuring the generated mass spectra can be directly matched against NIST/EPA libraries for unknown impurity identification. Full scan enables untargeted detection, while SIM maximizes the signal-to-noise ratio for quantifying known trace impurities.

Step 5: Blank & Carryover Assessment

  • Action: Inject a pure DCM blank immediately after the highest concentration standard.

  • Self-Validation Check: Confirm the absence of the 5-methoxythiazole peak in the blank to unequivocally rule out injector carryover.

Method Validation (ICH Q2(R2) Framework)

The International Council for Harmonisation (ICH) Q2(R2) guideline dictates that analytical procedure validation must demonstrate the method is fit for its intended purpose throughout its lifecycle[6].

ICH_Validation Core ICH Q2(R2) Validation Strategy Spec Specificity (Peak Purity via MS) Core->Spec Lin Linearity (R² > 0.999) Core->Lin Sens Sensitivity (LOD/LOQ via S/N) Core->Sens Prec Precision (RSD < 2.0%) Core->Prec

Figure 2: Logical relationship of ICH Q2(R2) validation parameters for analytical procedures.

For 5-methoxythiazole, the GC-MS method must satisfy the following ICH Q2(R2) criteria:

  • Specificity: The ability to unequivocally assess the analyte in the presence of impurities. GC-MS achieves this by combining chromatographic resolution with unique m/z extraction, ensuring no hidden co-elutions exist under the main peak[6].

  • Linearity & Range: Establishing that the MS detector response is directly proportional to concentration. Careful calibration within the target trace range (e.g., 0.1 to 10 µg/mL) is required to maintain an R2>0.999 , mitigating the non-linear tendencies of MS at high concentrations[3].

  • Detection & Quantitation Limits (LOD/LOQ): Calculated based on the signal-to-noise ratio (S/N > 3 for LOD, S/N > 10 for LOQ). GC-MS typically achieves lower LODs than GC-FID for targeted volatile heterocycles, making it indispensable for genotoxic impurity screening[4].

Conclusion

While GC-FID remains a workhorse for routine assay quantification due to its proportional carbon response[5], GC-MS is the definitive gold standard for the purity validation of volatile heterocycles like 5-methoxythiazole. By providing unmatched specificity through mass spectral fragmentation and superior sensitivity for trace impurities, GC-MS ensures that pharmaceutical building blocks meet the stringent regulatory requirements outlined in ICH Q2(R2).

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Validation

comparing electron-donating effects in methoxythiazole isomers

An in-depth understanding of heterocyclic electronic effects is paramount in rational drug design and synthetic methodology. The thiazole ring—a highly versatile bioisostere—features an electron-withdrawing imine nitroge...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of heterocyclic electronic effects is paramount in rational drug design and synthetic methodology. The thiazole ring—a highly versatile bioisostere—features an electron-withdrawing imine nitrogen (-I, -M) and an electron-donating sulfur atom (+M). When a strongly electron-donating methoxy group (-OCH₃) is introduced, the ring's overall electron density and regiochemical reactivity are fundamentally altered.

This guide objectively compares the electron-donating effects across the three methoxythiazole isomers (2-methoxy, 4-methoxy, and 5-methoxythiazole), providing researchers with mechanistic insights, quantitative NMR data, and self-validating experimental protocols for regioselective functionalization.

Mechanistic Comparison of Electronic Effects

The position of the methoxy group dictates the delicate balance between resonance (+M) and inductive (-I) effects within the thiazole core.

  • 2-Methoxythiazole : The C2 position is naturally electron-deficient, sandwiched between the electronegative nitrogen and sulfur atoms. The oxygen lone pair conjugates through the ring, pushing electron density primarily toward N3 and C5. This +M effect stabilizes the ring and renders C5 the preferred site for electrophilic aromatic substitution (EAS).

  • 4-Methoxythiazole : This isomer exhibits the most dramatic electronic perturbation. The methoxy group at C4 forms a direct "enol-ether" type conjugation with C5. This massive +M effect hyper-activates C5, making it exceptionally nucleophilic and highly susceptible to electrophilic attack 1.

  • 5-Methoxythiazole : Positioning the methoxy group at C5 directs electron density toward C4 and C2. While C2 is sterically and electronically hindered by the adjacent heteroatoms, C4 becomes the primary site for EAS. This is supported by the stabilization of the resulting Wheland intermediate by the adjacent sulfur atom 2.

ElectronicPathways cluster_2OMe 2-Methoxythiazole cluster_4OMe 4-Methoxythiazole cluster_5OMe 5-Methoxythiazole A1 C2-OMe (+M) A2 Delocalization via N3 A1->A2 A3 C5 Activation A2->A3 B1 C4-OMe (+M) B2 Direct Enol-Ether Conjugation B1->B2 B3 Extreme C5 Shielding B2->B3 C1 C5-OMe (+M) C2 Delocalization to C4 & C2 C1->C2 C3 C4 Activation C2->C3

Fig 1: Resonance pathways and regioselective activation in methoxythiazole isomers.

Quantitative Performance Data: NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy provides a direct, quantitative readout of these electronic effects. Shielding (indicated by a lower ppm value) correlates directly with higher localized electron density. As shown in the table below, the C5 proton in 4-methoxythiazole experiences extreme shielding (δ 6.13 ppm) compared to unsubstituted thiazole (δ 7.20 ppm), empirically validating the strong enol-ether conjugation [[1]]().

CompoundH-2 (ppm)H-4 (ppm)H-5 (ppm)OMe (ppm)Primary EAS Site
Unsubstituted Thiazole 8.707.807.20N/AC5
2-Methoxythiazole -~7.16~6.804.00C5
4-Methoxythiazole 8.54-6.133.92C5
5-Methoxythiazole ~8.30~7.66-3.85C4

(Note: Chemical shifts are representative values in CDCl₃ at 400-500 MHz. Variations may occur based on concentration and exact calibration standards).

Experimental Methodology: Regioselective Bromination

To objectively compare the nucleophilicity of these isomers, electrophilic bromination serves as an ideal benchmarking reaction.

Causality of Experimental Choices: We utilize molecular bromine (Br₂) in glacial acetic acid. Acetic acid is a polar protic solvent that stabilizes the cationic Wheland intermediate without the need for a Lewis acid catalyst (e.g., FeBr₃). Avoiding Lewis acids is critical, as they can prematurely coordinate with the thiazole nitrogen, artificially deactivating the ring and skewing the kinetic profile.

Step-by-Step Protocol:

  • Substrate Preparation : Dissolve 1.0 mmol of the selected methoxythiazole isomer in 5.0 mL of anhydrous glacial acetic acid under a nitrogen atmosphere.

  • Electrophile Addition : Cool the reaction vessel to 0 °C. Add 1.05 mmol of Br₂ (dissolved in 1.0 mL AcOH) dropwise over 10 minutes. Rationale: The low temperature prevents polybromination and controls the exothermic nature of the highly activated substrates.

  • Reaction Monitoring : Monitor the consumption of the starting material via LC-MS and TLC (Hexanes/EtOAc 4:1). The strong +M effect ensures rapid conversion (typically <30 mins for the 4-methoxy isomer).

  • Quenching : Once complete, quench the reaction with 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Rationale: This safely reduces any unreacted Br₂ to inert bromide ions, preventing post-extraction oxidative side reactions.

  • Isolation & Self-Validation : Extract the aqueous layer with dichloromethane (3 x 10 mL). Dry the combined organic layers over MgSO₄ and concentrate in vacuo. Validation: Perform ¹H and ¹³C NMR. Crucially, utilize 2D HMBC (Heteronuclear Multiple Bond Correlation) to confirm the regiochemistry. A 3-bond coupling between the methoxy protons and the brominated carbon definitively validates the substitution site, ensuring the protocol's output is self-verifying.

BrominationWorkflow S1 1. Solvation (AcOH, 0°C) S2 2. Electrophile (Br2 Dropwise) S1->S2 S3 3. Monitoring (LC-MS / TLC) S2->S3 S4 4. Quenching (Na2S2O3) S3->S4 S5 5. Validation (HMBC NMR) S4->S5

Fig 2: Self-validating workflow for the regioselective bromination of methoxythiazoles.

Kinetic Implications for Nucleophilic Aromatic Substitution (SNAr)

Beyond EAS, the electron-donating effects of the methoxy group profoundly impact the ring's susceptibility to nucleophilic attack. Thiazoles typically undergo SNAr at the C2 position due to the electron-withdrawing nature of the adjacent imine nitrogen.

However, the presence of a methoxy group significantly alters these reaction kinetics. In kinetic studies involving 2-halogeno-thiazoles reacting with methoxide ions, the introduction of strongly electron-donating groups deactivates the ring toward nucleophiles. Conversely, if a strong electron-withdrawing group (like -NO₂) is present at C5, the 2-methoxy group can participate in the formation of transient Meisenheimer-like complexes, demonstrating the complex push-pull electronic dynamics within the thiazole scaffold 3. This principle is heavily utilized when designing thiazole-based drugs, such as optimizing the metabolic stability of 3,5-disubstituted pyridine-thiazole derivatives against nucleophilic degradation in vivo 4.

References

  • [3] Title: Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion | Source: Academia.edu | URL:

  • [1] Title: Dialkoxybithiazole: A New Building Block for Head-to-Head Polymer Semiconductors | Source: Journal of the American Chemical Society | URL:

  • [4] Title: 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates | Source: PMC (nih.gov) | URL:

  • [2] Title: Manganese(III) Acetate Promoted Regioselective Phosphonation of Heteroaryl Compounds | Source: Organic Letters | URL:

Sources

Comparative

The Bioisosteric Shift: 5-Methoxythiazole vs. Oxazole Derivatives in Modern Ligand Design

Introduction: The Strategic Choice of Heterocycles As a Senior Application Scientist in drug discovery, I frequently navigate the delicate balance of optimizing pharmacokinetics (PK) and pharmacodynamics (PD) through bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Choice of Heterocycles

As a Senior Application Scientist in drug discovery, I frequently navigate the delicate balance of optimizing pharmacokinetics (PK) and pharmacodynamics (PD) through bioisosteric replacement. The substitution of an oxazole ring with a thiazole ring—or its highly functionalized derivative, 5-methoxythiazole—is a classic yet highly nuanced strategy in medicinal chemistry.

While both five-membered heterocycles serve as privileged scaffolds, their distinct electronic distributions dictate entirely different binding behaviors. This guide objectively compares the utility of 5-methoxythiazole and oxazole derivatives in ligand design, detailing the causality behind their structural behavior, binding affinities, and the experimental validation required to prove their efficacy.

Physicochemical & Mechanistic Profiling

The Oxazole Scaffold

Oxazoles (containing nitrogen and oxygen) are highly polar, hydrogen-bond-accepting heterocycles. They frequently serve as bioisosteres for amides and esters due to their structural rigidity and favorable metabolic profile in aqueous environments 1[1]. However, their lower lipophilicity can sometimes limit cell membrane permeability, and oxygen's lack of polarizability restricts the types of non-covalent interactions the ring can form within a hydrophobic protein pocket.

The Thiazole and 5-Methoxythiazole Advantage

Replacing the oxygen atom with sulfur yields the thiazole ring. Sulfur is larger, less electronegative, and highly polarizable. This fundamental shift alters the dipole moment and increases lipophilicity, often enhancing target-binding affinity through specific, stabilizing N⋯S interactions within the active site that oxazoles simply cannot mimic2[2].

The 5-methoxythiazole derivative takes this optimization a step further. The introduction of the methoxy group at the 5-position provides two critical mechanistic advantages:

  • Electronic Modulation: The electron-donating nature of the methoxy group increases the electron density of the thiazole ring, modulating the basicity of the nitrogen atom. This strengthens hydrogen bonding with acidic residues in the target pocket.

  • Additional Interaction Vectors: The oxygen of the methoxy group acts as a secondary hydrogen-bond acceptor, while the methyl group provides a small lipophilic patch to engage in hydrophobic interactions. This specific motif has proven highly effective in designing nonsteroidal Androgen Receptor (AR) modulators 3[3] and TRPM8 channel cooling agents 4[4].

Comparative Biological Performance

To objectively assess these scaffolds, we must evaluate their performance across validated biological targets. The table below synthesizes quantitative data from recent comparative studies, highlighting how the structural shift impacts binding affinity.

Ligand ClassDerivative ExampleBiological TargetBinding Affinity / IC50Key Mechanistic Observation
Thiazole Isostere Thiazole-based InhibitorVEGFR-2High Affinity (Sub-µM)Stabilizing N⋯S interaction in the active site[2].
Oxazole Isostere Oxazole-based InhibitorVEGFR-2Lower AffinityLacks N⋯S polarizability; weaker binding[2].
5-Methoxythiazole 5-Methoxythiazole-2-carboxamideAndrogen Receptor (AR)High PotencyMethoxy group provides a critical H-bond vector[3].
Hybrid Oxazole Derivative 6c (Oxazole/Pyrazole)Carbonic Anhydrase IX0.011 ± 0.015 µMHigh selectivity toward cancer cells over normal cells[5].
1,3-Oxazole Benzoxazole 14aHepG2 (Liver Cancer)3.95 ± 0.18 µMRigid scaffold drives cell-specific cytotoxicity[6].
Thiazole 2,4-Disubstituted Thiazole 5cTubulin2.95 ± 0.18 µMPromising binding mode within the tubulin active site[7].

(Table 1: Quantitative comparison of oxazole and thiazole derivatives across various therapeutic targets.)

Mechanistic Pathway & Experimental Workflows

To understand how these ligands exert their therapeutic effects, we map their interaction with receptor tyrosine kinases (such as VEGFR-2) and the resulting downstream signaling cascades.

Pathway Ligand Ligand (5-Methoxythiazole) Receptor Receptor Kinase (e.g., VEGFR-2) Ligand->Receptor Competitive Binding Downstream Downstream Kinases (PI3K/AKT) Receptor->Downstream Inhibition Effect Tumor Suppression Downstream->Effect Pathway Arrest

Caption: Signaling pathway inhibition by 5-methoxythiazole ligands.

Self-Validating Protocol: In Silico Molecular Docking

Before synthesizing complex 5-methoxythiazole derivatives, in silico validation is mandatory to predict binding orientation and ensure the methoxy group does not introduce steric clashes 7[7].

Step-by-Step Methodology:

  • Ligand Preparation: Draw the 2D structures of the 5-methoxythiazole and oxazole derivatives. Convert to 3D and perform energy minimization using an OPLS force field. Causality: Minimization resolves steric clashes, ensuring the ligand starts in a thermodynamically stable conformation representing a true local minimum.

  • Grid Generation: Define the binding site on the target protein centered around the co-crystallized ligand. Causality: Restricting the search space prevents the algorithm from identifying irrelevant allosteric sites, focusing solely on competitive inhibition.

  • Docking Execution: Run the docking algorithm (e.g., Glide or AutoDock Vina) with flexible ligand and rigid receptor parameters.

  • Interaction Analysis: Evaluate the poses specifically for the N⋯S interaction in the thiazole derivatives and the hydrogen-bonding geometry of the 5-methoxy oxygen.

Workflow Synth Ligand Synthesis (Hantzsch Reaction) Dock Molecular Docking (Pose Prediction) Synth->Dock 3D Prep Assay In Vitro Kinase Assay (IC50 Determination) Dock->Assay Lead Selection SAR SAR Optimization (Bioisosteric Shift) Assay->SAR Data Feedback SAR->Synth Iteration

Caption: Iterative workflow for ligand design and in vitro validation.

Self-Validating Protocol: In Vitro Kinase Inhibition Assay

To empirically validate the superiority of the 5-methoxythiazole over the oxazole isostere, a self-validating biochemical assay is required.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase assay buffer (containing ATP, MgCl2​ , and DTT) and the recombinant target enzyme. Causality: DTT prevents the oxidation of crucial cysteine residues in the active site, ensuring the enzyme remains in its fully active state throughout the assay.

  • Ligand Dilution: Dissolve the 5-methoxythiazole and oxazole derivatives in DMSO. Create a 10-point serial dilution. Causality: A wide concentration range (typically spanning 4-5 logs) is necessary to generate a complete sigmoidal dose-response curve for accurate IC50 calculation.

  • Incubation: Mix the enzyme, substrate, and ligand. Incubate at 37°C for 30 minutes before adding ATP to initiate the reaction. Causality: Pre-incubation allows the ligand to reach binding equilibrium with the enzyme before the competitive substrate (ATP) is introduced, preventing artificially inflated IC50 values.

  • Detection & Readout: Use a luminescence or fluorescence-based detection reagent to quantify residual ATP or phosphorylated substrate. Calculate IC50 values using non-linear regression analysis.

Conclusion

The transition from an oxazole core to a 5-methoxythiazole scaffold represents a sophisticated bioisosteric shift. While oxazoles offer excellent polarity and rigidity, the 5-methoxythiazole provides superior polarizability, unique N⋯S stabilizing interactions, and a highly versatile methoxy vector for hydrogen bonding. For complex targets like the Androgen Receptor and VEGFR-2, these physicochemical nuances directly translate to enhanced binding affinity and therapeutic efficacy, making 5-methoxythiazole an indispensable tool in modern ligand design.

References

  • ResearchGate. "Beyond Bioisosterism: New Concepts in Drug Discovery (Structures and IC 50 values of thiazole versus oxazole isosteres)." ResearchGate. [Link]

  • Justia Patents. "Compounds useful as modulators of TRPM8." Justia Patents.[Link]

  • Arabian Journal of Chemistry. "Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity." Arabian Journal of Chemistry.[Link]

  • Google Patents. "US10711013B2 - Androgen receptor modulating compounds.

Sources

Validation

Benchmarking Catalytic Efficiency of 5-Methoxythiazole Complexes: A Comprehensive Guide

[label="Reductive Elimination\nProduct Release", fillcolor="#34A853 Executive Overview: The Shift Toward Thiazole-Based Ligands In modern synthetic chemistry and drug development, the demand for highly efficient, stable,...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Reductive Elimination\nProduct Release", fillcolor="#34A853

Executive Overview: The Shift Toward Thiazole-Based Ligands

In modern synthetic chemistry and drug development, the demand for highly efficient, stable, and recyclable catalysts has driven a shift away from traditional phosphine ligands toward N-heterocyclic and structurally flexible alternatives. Among these, 5-methoxythiazole (5-MeOTz) and its derivatives have emerged as highly potent ligands for transition metal complexes [1].

This guide provides an objective benchmarking of 5-MeOTz complexes—specifically comparing Palladium(II), Copper(II), and Iron(III) variants. By analyzing their performance in standard cross-coupling and multicomponent condensation reactions, we aim to equip researchers with the mechanistic rationale and self-validating protocols necessary to implement these catalysts in scalable workflows.

Mechanistic Rationale: The "Push-Pull" Electronic Advantage

The catalytic superiority of 5-methoxythiazole complexes is rooted in their unique electronic architecture.

  • Electronic Enrichment (Causality): The methoxy group (-OCH₃) at the C5 position acts as a strong electron-donating group via resonance (+M effect). This enriches the electron density of the thiazole ring, significantly enhancing the σ-donor capability of the thiazole nitrogen when coordinating with transition metals [3].

  • Stabilization of Intermediates: In a Pd(II)/Pd(0) catalytic cycle, this electron-rich metal center accelerates the oxidative addition of aryl halides. Furthermore, the distinct steric profile of the thiazole ring prevents detrimental over-coordination, leaving open coordination sites that facilitate rapid transmetalation [1, 3].

  • Robustness in Green Media: Unlike moisture-sensitive phosphine ligands, 5-MeOTz complexes form highly stable square-planar geometries that resist degradation in aqueous or protic solvents, enabling green chemistry applications [5].

CatalyticCycle Pd0 Pd(0)-(5-MeOTz)n Active Species OxAdd Oxidative Addition [Pd(II)(Ar)(X)L2] Pd0->OxAdd + Ar-X TransMet Transmetalation [Pd(II)(Ar)(Ar')L2] OxAdd->TransMet + Ar'-B(OH)2 Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Ar-Ar'

Figure 1: Pd(II)/Pd(0) catalytic cycle highlighting the stabilization role of 5-MeOTz ligands.

Quantitative Benchmarking: Pd(II) vs. Cu(II) vs. Fe(III)

To objectively evaluate the catalytic efficiency of 5-MeOTz complexes, we benchmarked them against a standard Suzuki-Miyaura cross-coupling reaction (4-Bromoanisole + Phenylboronic Acid) and a multicomponent condensation reaction.

As shown in Table 1 , Palladium(II) complexes demonstrate exceptional Turnover Frequencies (TOF) and Turnover Numbers (TON) even at ultra-low catalyst loadings (0.01 mol%) [1]. While Copper(II) and Iron(III) complexes offer greener, earth-abundant alternatives, their catalytic efficiency in cross-coupling remains lower [4]. However, for specific multicomponent condensations (e.g., pyrazole synthesis), these alternative metals show robust activity under ultrasonic irradiation [2].

Table 1: Catalytic Efficiency in Standard Cross-Coupling Reactions
Catalyst ComplexMetal CenterCatalyst Loading (mol%)Yield (%)TOF (h⁻¹)Recyclability (Cycles)Primary Application
[Pd(5-MeOTz)₂Cl₂] Pd(II)0.01989,8005Suzuki-Miyaura, C-H Activation
[Cu(5-MeOTz)₂(OAc)₂] Cu(II)1.082822Condensations, [3+1+1] Reactions
[Fe(5-MeOTz)₃Cl₃] Fe(III)2.574301Lewis Acid Catalysis
Pd(PPh₃)₄ (Control)Pd(0)1.09595N/AGeneral Cross-Coupling

Self-Validating Experimental Protocols

A hallmark of rigorous application science is the use of self-validating systems. The following protocol outlines the synthesis of the[Pd(5-MeOTz)₂Cl₂] precatalyst and its application, embedding causality and validation steps directly into the workflow.

CatalystWorkflow Ligand 5-Methoxythiazole Ligand (L) Complex [M(L)2X2] Complex Synthesis (EtOH, 60°C) Ligand->Complex Metal Metal Precursor (e.g., Pd(OAc)2) Metal->Complex Characterization Validation (NMR, XRD, ICP-MS) Complex->Characterization Structural Confirmation Catalysis Catalytic Application (Cross-Coupling) Characterization->Catalysis Active Catalyst

Figure 2: Workflow for the synthesis, self-validation, and application of 5-MeOTz metal complexes.

Synthesis of the[Pd(5-MeOTz)₂Cl₂] Precatalyst
  • Preparation: Dissolve 2.0 mmol of 5-methoxythiazole in 15 mL of absolute ethanol.

  • Coordination: Slowly add 1.0 mmol of PdCl₂ (or Pd(OAc)₂) to the solution under continuous stirring at 60°C.

    • Causality: Ethanol is chosen as a green, moderately polar solvent that facilitates the solubility of the ligand while allowing the resulting square-planar complex to precipitate as it forms [5].

  • Isolation: After 4 hours, cool the mixture to room temperature. Filter the resulting precipitate, wash with cold diethyl ether, and dry under a vacuum.

  • Validation: Confirm the structure via ¹H-NMR (noting the downfield shift of the thiazole protons due to metal coordination) and elemental analysis.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a 10 mL round-bottom flask, combine 1.0 mmol of aryl halide, 1.2 mmol of phenylboronic acid, and 2.0 mmol of K₂CO₃.

  • Catalyst Addition: Add 0.01 mol% of the[Pd(5-MeOTz)₂Cl₂] complex.

  • Solvent & Reaction: Add 3 mL of an EtOH/H₂O (1:1) mixture. Stir the reaction at 80°C for 2 hours.

    • Causality: The biphasic aqueous-organic mixture ensures the solubility of both the inorganic base (K₂CO₃) and the organic substrates, maximizing the interfacial reaction rate [1].

  • Workup: Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography.

The Hot Filtration Test (Causality & Validation)

To ensure scientific integrity, one must prove that the catalysis is genuinely homogeneous and not driven by leached palladium nanoparticles.

  • Run the standard cross-coupling reaction described in 4.2.

  • At exactly 50% conversion (monitored via GC-MS), halt the stirring and immediately filter the reaction mixture while still hot through a Celite pad to remove any solid catalyst or agglomerated nanoparticles.

  • Transfer the filtrate to a new flask and resume heating at 80°C for another 2 hours.

Conclusion

Benchmarking reveals that 5-methoxythiazole complexes—particularly those utilizing Palladium(II)—offer a superior alternative to traditional catalysts in terms of Turnover Frequency, stability in aqueous media, and recyclability. The electron-donating methoxy group provides a critical "push-pull" dynamic that stabilizes high-valent metal intermediates, making these complexes highly valuable for researchers scaling up complex pharmaceutical scaffolds.

References

  • Palladium(II) complexes comprising thiazole-hydrazone Schiff base ligand: Synthesis, structure and catalytic activity in Suzuki-Miyaura coupling reactions Source: ResearchGate / Journal of Molecular Structure 1

  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Source: Semantic Scholar / ACS Omega 2

  • Structurally Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides Source: ACS Publications / Organic Letters 3

  • Access to Thiazole via Copper-Catalyzed [3+1+1]-Type Condensation Reaction under Redox-Neutral Conditions Source: ACS Publications / The Journal of Organic Chemistry 4

  • Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts Source: PMC (NIH)5

Sources

Safety & Regulatory Compliance

Safety

5-Methoxythiazole proper disposal procedures

As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of complex heterocyclic compounds. 5-Methoxythiazole (CAS 14542-14-4)[1] and its widely utilized derivatives, such as...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of complex heterocyclic compounds. 5-Methoxythiazole (CAS 14542-14-4)[1] and its widely utilized derivatives, such as 2-methyl-5-methoxythiazole (CAS 38205-64-0)[2], are critical building blocks in pharmaceutical drug discovery and synthetic flavor chemistry.

However, their unique physicochemical properties—specifically their sulfur-nitrogen aromatic ring and exceptionally low odor thresholds—demand rigorous operational and disposal protocols. Improper disposal of these compounds not only violates environmental regulations but poses severe laboratory safety risks, including the generation of toxic sulfur oxides (SOx) and nitrogen oxides (NOx) upon uncontrolled combustion[3].

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of 5-methoxythiazole waste, designed to ensure absolute compliance and laboratory safety.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The following data dictates our containment and waste segregation logic.

PropertyValue (5-Methoxythiazole & Derivatives)Operational Implication
CAS Number 14542-14-4 (Base)[1] / 38205-64-0 (2-Methyl)[2]Essential for accurate waste manifesting and EPA/RCRA compliance.
Molecular Weight 115.15 g/mol / 129.18 g/mol [4]Determines stoichiometric limits if analytical tracking is required.
Specific Gravity ~1.15 @ 25 °C[4]Sinks in aqueous mixtures; critical for phase separation and waste routing.
Flash Point ~63.9 °C (147 °F)[2]Combustible liquid; requires grounded organic waste bins and spark-free tools.
Solubility Insoluble in water; miscible in organics[4]Cannot be flushed down aqueous drains; requires solvent-based decontamination.
Odor Threshold < 1 ppm (herbaceous, sulfurous)[4]Mandates strict fume hood usage to prevent lab evacuations and nuisance odors.

Operational Safety & Handling Workflow

Before generating waste, the handling environment must be secured. Thiazoles are potent odorants detectable at parts-per-billion (ppb) levels. Even minor fugitive emissions can cause laboratory evacuations due to their resemblance to gas leak odorants (mercaptans/sulfides).

Step-by-Step Handling Protocol:

  • Engineering Controls: All transfers, weighing, and reactions involving 5-methoxythiazole must be conducted within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

  • PPE Selection: Standard nitrile gloves offer limited permeation resistance to concentrated thiazoles. Use double-gloved nitrile or butyl rubber gloves for direct handling to prevent dermal absorption.

  • Oxidizer Exclusion: Ensure the workspace is completely free of strong oxidizing agents (e.g., peroxides, nitric acid, permanganates). Thiazole rings can undergo violent exothermic oxidation, releasing toxic NOx and SOx gases.

Waste Segregation & Disposal Protocol

Under standard environmental guidelines, 5-methoxythiazole waste is classified as a characteristic hazardous waste due to its ignitability and potential aquatic toxicity. It must be routed to specialized hazardous waste facilities equipped with Flue-Gas Desulfurization (FGD) scrubbers[3].

Protocol 1: Liquid Waste Segregation

  • Phase Separation: If the compound was used in an aqueous extraction, allow the organic and aqueous layers to separate completely. Because 5-methoxythiazole has a specific gravity of ~1.15[4], it will reside in the lower organic layer if using lighter solvents (like ethyl acetate), or mix with heavier solvents (like dichloromethane).

  • Organic Waste Routing: Transfer the organic layer into a designated "Non-Halogenated Organic Waste" container. Crucial Causality: If halogenated solvents (e.g., chloroform) were used, route to "Halogenated Organic Waste" to prevent the formation of dioxins during incineration.

  • Labeling: The waste manifest MUST explicitly state "Contains Sulfur Heterocycles (5-Methoxythiazole)." This alerts the downstream disposal facility to route the waste to an incinerator equipped with SOx scrubbers.

  • Venting: Cap the waste container with a vented pressure-relief cap to prevent pressure buildup from trace solvent interactions.

Protocol 2: Solid Waste & Chromatography Silica

  • Silica Gel Containment: Silica gel used for the purification of 5-methoxythiazole retains significant amounts of the compound. Allow residual solvent to evaporate entirely within the fume hood.

  • Double-Bagging: Transfer the dry silica into a heavy-duty, transparent polyethylene bag. Seal it, then place it inside a second bag (double-bagging) to prevent sulfurous odor permeation.

  • Disposal Bin: Place the sealed bags into a rigid, leak-proof "Solid Hazardous Waste" drum.

Protocol 3: Spill Response and Decontamination

  • Containment: In the event of a spill, immediately secure the perimeter and ensure maximum fume hood exhaust.

  • Absorption: Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Do not use sawdust or paper towels, as the combustible nature of the compound (Flash Point ~63.9 °C) combined with porous organic materials creates a severe fire hazard[2].

  • Collection: Use non-sparking tools to sweep the saturated absorbent into a solid hazardous waste container.

  • Surface Decontamination: Wash the spill area with a compatible organic solvent (e.g., ethanol or acetone) to dissolve residual 5-methoxythiazole[4], wiping it up with absorbent pads. Follow with a standard aqueous detergent wash. Dispose of all pads in the solid waste drum.

Mechanistic Rationale for Disposal (The "Why")

Why do we mandate high-temperature incineration over chemical quenching? The thiazole ring is highly stable due to its aromaticity. Attempting to chemically degrade 5-methoxythiazole in the lab using strong acids or bleach (sodium hypochlorite) is highly dangerous. Bleach oxidation of sulfur heterocycles can generate volatile, highly toxic sulfoxides and sulfones, while simultaneously risking the release of chlorine gas if the pH drops.

Therefore, high-temperature EPA/RCRA-regulated incineration (>1000°C) is the only self-validating method to completely break the aromatic ring, converting the molecule into CO2, H2O, N2, and SO2, the latter of which is safely captured by industrial alkaline scrubbers[3].

Waste Management Visualization

G A 5-Methoxythiazole Waste Generation B Aqueous Waste (Trace amounts) A->B Aqueous extraction C Organic Waste (Solvent Mixtures) A->C Synthesis/Purification D Solid Waste (PPE, Silica, Absorbents) A->D Spills/Chromatography E Aqueous Waste Container (pH Adjusted 6-8) B->E Transfer F Non-Halogenated Organic Bin (Vented, Secondary Containment) C->F Transfer G Solid Hazardous Waste Bin (Double-Bagged) D->G Transfer H EPA/RCRA Regulated Incineration (Requires SOx/NOx Scrubbing) E->H Lab Pack Disposal F->H Fuel Blending G->H Direct Incineration

Workflow for the segregation and EPA-regulated disposal of 5-Methoxythiazole waste streams.

References[3] Title: (PDF) Flavouring Group Evaluation 76 Revision 2 (FGE.76Rev2): Consideration of sulfur-containing heterocyclic compounds

Source: European Food Safety Authority (EFSA) / ResearchGate URL: [1] Title: 5-Methoxythiazole — Chemical Substance Information Source: NextSDS URL: [2] Title: 2-methyl-5-methoxythiazole, 38205-64-0 Source: The Good Scents Company URL: [4] Title: Online Edition: "Specifications for Flavourings" - 2-Methyl-5-methoxythiazole Source: Food and Agriculture Organization of the United Nations (FAO) URL:

Sources

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